1-(2-Furylmethyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(furan-2-ylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-9(12-7-1)8-11-5-3-10-4-6-11/h1-2,7,10H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSSZKRUQKGOJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354149 | |
| Record name | 1-(2-furylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59037-70-6 | |
| Record name | 1-(2-furylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Furylmethyl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Derivatization Methodologies
Synthetic Pathways for 1-(2-Furylmethyl)piperazine
The synthesis of this compound can be achieved through several routes, each with its own set of advantages and reaction conditions. These methods primarily involve the formation of a bond between the piperazine (B1678402) ring and the furylmethyl group.
Conventional Organic Chemistry Methods
A prevalent conventional method for synthesizing this compound is through reductive amination . This one-pot reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.org In the context of this compound synthesis, this involves the reaction of furfural (B47365) (furan-2-carbaldehyde) with piperazine. The intermediate iminium ion is subsequently reduced in-situ by a suitable reducing agent.
Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., using Pd/C or Raney Ni). wikipedia.orgnih.gov Sodium triacetoxyborohydride is often preferred due to its mild nature and tolerance of a wide range of functional groups. nih.gov The reaction is typically carried out in a suitable solvent, such as 1,2-dichloroethane (B1671644) or acetonitrile (B52724), often with the addition of a mild acid like acetic acid to facilitate imine formation. nih.gov
Another conventional approach is the direct N-alkylation of piperazine. chemrxiv.org This method involves the reaction of piperazine with a furan-2-ylmethyl halide, such as 2-(chloromethyl)furan (B1296002) or 2-(bromomethyl)furan. The reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. Common bases include potassium carbonate or triethylamine, and the reaction is often conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. vulcanchem.com A key challenge in this method is controlling the degree of alkylation, as piperazine has two nucleophilic nitrogen atoms, which can lead to the formation of both mono- and di-substituted products. To favor monosubstitution, a large excess of piperazine is often used.
Reaction of Piperazine Precursors with Furan-2-ylmethyl Derivatives
This strategy involves utilizing a pre-functionalized piperazine that reacts with a suitable furan-2-ylmethyl derivative. For instance, a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine, can be alkylated with a furan-2-ylmethyl halide. nih.gov The protecting group directs the alkylation to the free secondary amine. Subsequent deprotection of the resulting intermediate yields this compound. This multi-step approach offers better control over the final product compared to direct alkylation of piperazine.
A hypothetical synthetic route could involve the reaction of piperazine with furan-2-ylmethyl chloride in a 1:1 ratio to produce 4-(furan-2-ylmethyl)piperazine. vulcanchem.com This intermediate can then be used for further derivatization.
Exploration of Alternative Synthetic Approaches
Research into more efficient and environmentally friendly synthetic methods is ongoing. One such approach is the use of iron-catalyzed reductive amination. researchgate.net This method utilizes an iron catalyst, such as iron(III) chloride, with a reducing agent like poly(methylhydrosiloxane) (B7799882) (PMHS), offering a less toxic and more cost-effective alternative to some traditional reducing agents. researchgate.net
Visible-light-promoted reactions represent another modern approach. For instance, a decarboxylative annulation protocol between a glycine-based diamine and an aldehyde, catalyzed by an iridium complex, can produce piperazine derivatives under mild conditions. organic-chemistry.org While not directly reported for this compound, the adaptation of such photoredox catalysis could offer a novel synthetic route.
Strategies for Derivatization of this compound
The this compound scaffold offers two primary sites for chemical modification: the unsubstituted nitrogen atom of the piperazine ring and the furan (B31954) ring itself.
Substitution at the Piperazine Nitrogen Atoms
The secondary amine of this compound is a versatile handle for introducing a wide array of functional groups. Common derivatization strategies include:
N-Alkylation and N-Arylation: The secondary amine can be further alkylated or arylated to introduce new substituents. chemrxiv.orggoogle.com Reductive amination with various aldehydes and ketones is a common method for N-alkylation. nih.gov For example, reaction with formaldehyde, acetaldehyde, or acetone (B3395972) in the presence of a reducing agent can yield the corresponding N-methyl, N-ethyl, or N-isopropyl derivatives. nih.gov N-arylation can be achieved through reactions with aryl halides, often catalyzed by transition metals like palladium. organic-chemistry.org
Acylation: The piperazine nitrogen can react with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. lew.ro This introduces a carbonyl group, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.
Formation of Carboxamides and Sulfonamides: Reaction with isocyanates or sulfonyl chlorides leads to the formation of urea (B33335) or sulfonamide derivatives, respectively. evitachem.com For instance, reacting this compound with an appropriate isocyanate can yield N-substituted piperazine-1-carboxamides. evitachem.com
A summary of common derivatization reactions at the piperazine nitrogen is presented in the table below.
| Reaction Type | Reagents | Functional Group Introduced |
| N-Alkylation | Alkyl halide, Base | Alkyl group |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Substituted alkyl group |
| N-Arylation | Aryl halide, Catalyst | Aryl group |
| Acylation | Acyl chloride/Anhydride | Acyl group |
| Carboxamide Formation | Isocyanate | Carboxamide |
| Sulfonamide Formation | Sulfonyl chloride | Sulfonyl group |
Modifications of the Furan Ring System
The furan ring in this compound is also amenable to chemical modification, although this is generally less common than derivatization at the piperazine nitrogen. The furan ring is an electron-rich heterocycle and is prone to electrophilic substitution, typically at the 5-position. vulcanchem.com
Hydrolysis of the furan-2-carbonyl group can occur under acidic or basic conditions, leading to decomposition of the furan moiety. More complex modifications could involve the synthesis of furan-based derivatives that are then coupled with piperazine. For example, arylfuran-2-carbaldehydes can be synthesized and subsequently used to prepare more complex piperazine derivatives. biointerfaceresearch.com Research has also been conducted on the synthesis of piperazine-dihydrofuran derivatives through radical cyclization reactions. researchgate.net
Introduction of Diverse Pharmacophores onto the Scaffold
The functionalization of the this compound scaffold is primarily achieved by targeting the secondary amine at the N4 position of the piperazine ring. This allows for the introduction of a wide array of pharmacophores through various chemical reactions, leading to derivatives with diverse properties.
One common strategy involves the acylation of the piperazine nitrogen. For instance, reacting this compound with various acyl chlorides or carboxylic acids (in the presence of coupling agents like HATU) can introduce amide functionalities. researchgate.net This approach is used to append aromatic and heterocyclic carboxylic acids, such as those based on furan, thiophene, or pyrimidine, to the piperazine core. researchgate.net
Another method for derivatization is the reaction with substituted butadienes. For example, new piperazine derivatives can be synthesized through the reaction of 1-(2-furoyl)piperazine, a related precursor, with S-substituted-3-nitro-1,3-butadienes in chloroform (B151607) at room temperature. bas.bg This introduces a complex, substituted butadiene chain onto the piperazine nitrogen, significantly altering the electronic and steric properties of the molecule. bas.bg Similarly, alkylation reactions using substituted alkyl halides, such as N-(3-bromopropyl)phthalimide, can be employed to attach pharmacophores like the phthalimide (B116566) group, which can serve as a precursor for primary amines. researchgate.net
The table below illustrates examples of pharmacophores that can be introduced onto the piperazine scaffold.
| Starting Material | Reagent | Introduced Pharmacophore | Resulting Derivative Class |
| This compound | Thiophene-2-carbonyl chloride | Thiophen-2-ylcarbonyl | N-Acylpiperazine |
| This compound | 2-tert-Butylpyrimidine-5-carboxylic Acid / HATU | 2-tert-Butylpyrimidin-5-ylcarbonyl | N-Acylpiperazine researchgate.net |
| This compound | N-(3-bromopropyl)phthalimide | 3-Phthalimidopropyl | N-Alkylpiperazine researchgate.net |
| 1-(2-Furoyl)piperazine* | S-substituted-3-nitro-1,3-butadiene | Substituted nitro-butadienyl | N-Butadienylpiperazine bas.bg |
Note: 1-(2-Furoyl)piperazine is a closely related analogue used here to demonstrate the reaction type.
Development of Bioisosteric Analogues
Bioisosteric replacement is a key strategy in drug design to modify molecular properties while retaining or enhancing biological activity. tcichemicals.com For this compound, bioisosteres can be developed for both the piperazine and the furan moieties. The piperazine ring, a common scaffold in over 100 FDA-approved drugs, is often replaced to fine-tune pharmacokinetic properties. enamine.netenamine.net
Common bioisosteric replacements for the piperazine ring include spirocyclic structures like 2-oxa-6-azaspiro[3.3]heptane and 2,6-diazaspiro[3.3]heptane, which can advantageously alter molecular properties. tcichemicals.com Other replacements include pyrrolidine- and azetidine-based mimetics. nih.gov For example, replacing a piperazine ring with a spirodiamine analogue has been shown to beneficially affect activity and reduce cytotoxicity in certain parent compounds. enamine.netenamine.net
The furan ring can also be substituted with other five- or six-membered heterocycles. Thiophene is a common bioisostere for furan, and other rings like pyridine (B92270) or even substituted phenyl rings can be considered. Furthermore, non-aromatic, rigid scaffolds such as bicyclo[1.1.1]pentane have been used as bioisosteres for benzene (B151609) rings and could theoretically replace the furan ring to improve properties like aqueous solubility by increasing the fraction of sp³-hybridized carbons (Fsp³). tcichemicals.com
The following table summarizes potential bioisosteric replacements for the core fragments of this compound.
| Original Fragment | Bioisosteric Replacement | Rationale | Reference |
| Piperazine | 2,6-Diazaspiro[3.3]heptane | Modifies pharmacokinetic properties, introduces rigidity. | tcichemicals.com |
| Piperazine | Spirodiamine | Can improve activity and reduce cytotoxicity. | enamine.netenamine.net |
| Piperazine | Amino-pyrrolidines / Amino-azetidines | Alters basicity, lipophilicity, and vector orientation. | nih.gov |
| Furan Ring | Thiophene Ring | Classical heterocyclic bioisostere with similar size and electronics. | tubitak.gov.tr |
| Furan Ring | Bicyclo[1.1.1]pentane | Non-planar, rigid scaffold to improve solubility and metabolic stability. | tcichemicals.com |
Advanced Synthetic Techniques and Catalysis in Piperazine Chemistry
Modern synthetic chemistry offers powerful tools for the efficient and selective construction of complex molecules like piperazine derivatives. These include transition metal-catalyzed reactions, green chemistry approaches, and multi-component reactions.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. mdpi.commdpi.com For the synthesis of N-aryl derivatives of this compound, palladium-catalyzed reactions are particularly prominent. mdpi.com
Buchwald-Hartwig Amination: This Pd-catalyzed cross-coupling reaction is a primary method for forming N-aryl bonds. It involves reacting an aryl halide or triflate with the piperazine nitrogen in the presence of a palladium catalyst and a suitable ligand. This method was used in the synthesis of Ribociclib, a drug containing a piperazine moiety. mdpi.com
Ullmann-Goldberg Reaction: A copper-catalyzed alternative for N-arylation, this reaction is also widely used to connect piperazines to aromatic rings. mdpi.com
Suzuki-Miyaura Coupling: While typically used for C-C bond formation, this reaction can be employed on a halogenated precursor to this compound (e.g., a bromo-furan derivative) to introduce new aryl or vinyl groups onto the furan ring. mdpi.com
Heck Reaction: This Pd-catalyzed reaction couples aryl halides directly with alkenes and could be used to functionalize a halogenated furan ring on the piperazine scaffold. mdpi.com
Iron-Catalyzed Reactions: Iron catalysts have been used for C(sp³)-H oxidation, which could potentially be applied to activate positions adjacent to the piperazine nitrogens for further functionalization. frontiersin.org
The table below summarizes key transition metal-catalyzed reactions applicable to piperazine synthesis.
| Reaction Name | Metal Catalyst | Bond Formed | Application to Scaffold |
| Buchwald-Hartwig Amination | Palladium (Pd) | N-Aryl | Arylation of the piperazine N4-position. mdpi.com |
| Ullmann-Goldberg Reaction | Copper (Cu) | N-Aryl | Arylation of the piperazine N4-position. mdpi.com |
| Suzuki-Miyaura Coupling | Palladium (Pd) | C-C | Functionalization of a halogenated furan ring. mdpi.com |
| Heck Reaction | Palladium (Pd) | C-C (alkenyl) | Alkenylation of a halogenated furan ring. mdpi.com |
| C(sp³)-H Oxidation | Iron (Fe) | C-C / C-N | Functionalization of C-H bonds adjacent to nitrogen. frontiersin.org |
Green Chemistry Approaches in Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgsemanticscholar.org In piperazine synthesis, these principles can be applied to improve sustainability.
A key focus is the replacement of hazardous solvents with environmentally benign alternatives. semanticscholar.org Syntheses are increasingly being developed in greener solvents like water, ethanol (B145695), or aqueous ethanol mixtures. bioline.org.brrsc.org For example, a green synthesis of the drug piperaquine (B10710) was developed using 2-propanol and water, significantly reducing organic waste. bioline.org.br
Furthermore, reducing the use of protecting groups simplifies synthetic routes and reduces waste. acs.org The use of highly specific enzymes can often achieve selective reactions at one molecular site, obviating the need for protecting groups on other functional parts of the molecule. acs.org
Multi-component Reactions for Scaffold Diversity
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govpreprints.org MCRs are powerful tools for rapidly generating libraries of structurally diverse compounds from a common scaffold like piperazine. mdpi.com
One notable example is the split-Ugi reaction . This modified four-component Ugi reaction is suitable for bis-secondary diamines like piperazine. nih.gov By reacting piperazine with an aldehyde (e.g., formaldehyde), an isocyanide, and a carboxylic acid, a diverse set of 1,4-disubstituted piperazine derivatives can be generated in high yields in a single step. nih.gov This methodology allows for significant chemical diversity around the piperazine core. nih.gov
Another example is a one-pot, four-component synthesis of isothiourea-ethylene-tethered-piperazine derivatives. nih.gov This metal-free approach combines 1,4-diazabicyclo[2.2.2]octane (DABCO), an alkyl bromide, a secondary amine (like piperazine), and phenylisothiocyanate to produce complex structures efficiently. nih.gov
The table below outlines examples of MCRs involving a piperazine core.
| MCR Type | Number of Components | Key Reactants | Resulting Scaffold Feature | Reference |
| Split-Ugi Reaction | 4 | Piperazine, Aldehyde, Isocyanide, Carboxylic Acid | 1,4-disubstituted piperazine amides | nih.gov |
| Isothiourea Synthesis | 4 | DABCO, Alkyl Bromide, Piperazine, Isothiocyanate | Isothiourea-ethylene-tethered piperazine | nih.gov |
| Ugi-type Reaction | 3 | Ketocarboxylic Acid, Amine, Isocyanide | Tetrasubstituted piperazinone derivative | mdpi.com |
Characterization of Synthesized Compounds
The structural elucidation and confirmation of purity for newly synthesized this compound derivatives are accomplished using a standard suite of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the molecular structure. ¹H NMR provides information on the number and connectivity of protons, with characteristic signals for the furan ring, the piperazine ring protons, and the methylene (B1212753) bridge. ¹³C NMR reveals the carbon skeleton of the molecule. bas.bgijcce.ac.ir
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to support the proposed structure through fragmentation patterns. Electrospray ionization (ESI) is a common technique for this class of compounds. researchgate.netbas.bg
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of key functional groups. For example, the C=O stretching vibration (around 1650 cm⁻¹) would confirm the formation of an amide in acylated derivatives, while C-H, C-N, and C-O stretches are also characteristic. researchgate.netbas.bg
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, etc.) in a pure sample, which must match the calculated values for the proposed molecular formula. bas.bgijcce.ac.ir
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure, including the precise three-dimensional arrangement of atoms and the stereochemistry. bas.bg
Computational Studies: Density Functional Theory (DFT) calculations are sometimes used to optimize the geometry of synthesized compounds and to predict their spectroscopic properties, providing a comparison point for experimental data. ijcce.ac.ir
The following table presents representative analytical data for a hypothetical derivative, [4-(1-(2-Furoyl)piperazin-1-yl)]-4-(ethylsulfanyl)-1,1,2-trichloro-3-nitro-1,3-butadiene, based on published data for a similar compound. bas.bg
| Analysis Technique | Observed Data | Interpretation |
| ¹H NMR (CDCl₃, ppm) | δ = 6.53-7.55 (m, 3H), 4.05-4.32 (s, 4H), 3.40-3.85 (sbr, 4H), 2.97-3.10 (s, 2H), 1.37-1.43 (m, 2H), 0.86-0.92 (t, 3H) | Signals correspond to aromatic (furoyl), piperazine, and alkyl protons. |
| ¹³C NMR (CDCl₃, ppm) | δ = 169.63 (C=O), 111.75-158.99 (aromatic/vinylic C), 52.89, 35.63 (piperazine C), 31.92 (S-CH₂), 14.21 (CH₃) | Confirms presence of carbonyl, aromatic, piperazine, and aliphatic carbons. |
| FT-IR (KBr, cm⁻¹) | ν = 1649 (C=O Amide), 1570 (C=C), 1529, 1274 (NO₂) | Identifies key functional groups: amide carbonyl and nitro group. |
| MS [+ESI] | m/z (%) 638 (100) [M+H]⁺ | Molecular ion peak corresponds to the protonated mass of the target compound. |
Spectroscopic Techniques (e.g., NMR, MS, FTIR)
Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
¹H NMR: The proton NMR spectrum shows characteristic signals for the different protons in the molecule. The protons of the piperazine ring typically appear as multiplets in the δ 2.4–3.5 ppm range. The methylene protons of the furylmethyl group (-CH₂-) would be expected in a similar region, while the protons on the furan ring would appear in the aromatic region, typically between δ 6.0 and 7.5 ppm.
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The carbon atoms of the piperazine ring typically resonate in the δ 45–60 ppm range. The carbons of the furan ring and the methylene bridge would also show distinct signals.
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular formula for this compound is C₉H₁₄N₂O, corresponding to a molecular weight of 166.22 g/mol . nih.gov In electron ionization mass spectrometry (EI-MS), a common fragmentation pattern for piperazine derivatives involves the cleavage of the bonds adjacent to the nitrogen atoms, leading to characteristic fragment ions. researchgate.net For this compound, key fragments would likely arise from the loss of the furylmethyl group or the fragmentation of the piperazine ring.
Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. acenet.edu The FTIR spectrum of this compound would exhibit characteristic absorption bands.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3300 | N-H (secondary amine) | Stretching |
| 2800-3000 | C-H (alkyl) | Stretching |
| ~1450 | CH₂ | Scissoring (Bending) |
| 1000-1300 | C-N (amine) | Stretching |
| ~1100-1250 | C-O-C (furan) | Asymmetric Stretching |
Table 1: Predicted FTIR Absorption Bands for this compound. Data based on typical values for functional groups found in similar molecules. researchgate.netresearchgate.net
Elemental Analysis
Elemental analysis is a crucial technique to confirm the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, with the molecular formula C₉H₁₄N₂O, the theoretical elemental composition can be calculated. nih.gov Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to verify the purity and identity of the compound. unica.itbeilstein-journals.org
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 65.03 |
| Hydrogen | H | 8.49 |
| Nitrogen | N | 16.85 |
| Oxygen | O | 9.62 |
Table 2: Theoretical Elemental Composition of this compound.
Chromatographic Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are standard for assessing the purity of this compound, separating it from any starting materials, byproducts, or other impurities.
High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC is a common method for analyzing non-volatile compounds like piperazine derivatives. Since piperazine itself does not absorb strongly in the UV spectrum, derivatization may be employed for detection. researchgate.netjocpr.com However, the furan ring in this compound allows for direct UV detection. A typical HPLC method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection around 254 nm. researchgate.net The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) GC, often coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile compounds. For piperazine derivatives, a capillary column such as a DB-5ms is often used. scholars.direct The method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through the column. A programmed temperature gradient is used to separate the components based on their boiling points and interactions with the stationary phase. scholars.directunodc.org The resulting chromatogram indicates the purity, while the mass spectrometer provides structural confirmation of the eluted peaks. spectrabase.com
| Parameter | HPLC | GC-MS |
| Column | C18 Reversed-Phase | DB-5ms Capillary |
| Mobile/Carrier | Acetonitrile/Water | Helium |
| Detector | UV (e.g., 254 nm) | Mass Spectrometer |
| Principle | Separation based on polarity | Separation based on volatility/boiling point |
Table 3: Typical Chromatographic Conditions for Purity Assessment.
Pharmacological and Biological Activity Investigations
In Vitro Pharmacological Profiling
The in vitro pharmacological characterization of 1-(2-Furylmethyl)piperazine has been a subject of interest in medicinal chemistry to understand its potential therapeutic applications. This profiling involves a series of receptor binding assays to determine the affinity of the compound for various receptor subtypes. Piperazine (B1678402) derivatives are known to interact with a wide range of receptors, and understanding the specific binding profile of this compound is crucial for elucidating its mechanism of action.
Receptor binding assays are fundamental in vitro tools used to measure the affinity of a ligand for a specific receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. By measuring the displacement of the radioligand by the test compound, in this case, this compound, the binding affinity, often expressed as the inhibition constant (Kᵢ), can be determined. A lower Kᵢ value indicates a higher binding affinity.
The serotonin (B10506) system is a key target for many psychoactive drugs. Piperazine moieties are common structural features in many serotonin receptor ligands. nih.govsemanticscholar.org
5-HT₆ Receptor: While specific binding data for this compound at the 5-HT₆ receptor is not readily available in the reviewed literature, various 1-arylpiperazine derivatives have been investigated as ligands for this receptor. For instance, 4-sulfonyl analogs of 1-(1-naphthyl)piperazine (B79542) have been identified as a novel class of human 5-HT₆ receptor ligands. nih.gov Further studies are required to determine the affinity of this compound for this particular subtype.
5-HT₁ₐ Receptor: The 5-HT₁ₐ receptor is implicated in mood and anxiety. Numerous arylpiperazine derivatives exhibit high affinity for this receptor. For example, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) is a high-affinity ligand (Kᵢ = 0.6 nM). nih.gov While direct Kᵢ values for this compound are not specified, the shared piperazine scaffold suggests a potential for interaction. semanticscholar.orgresearchgate.net
5-HT₂ₐ Receptor: The 5-HT₂ₐ receptor is a target for atypical antipsychotic medications. The affinity of various piperazine derivatives for this receptor has been documented, with some compounds showing high affinity. researchgate.netnih.gov The interaction of this compound with the 5-HT₂ₐ receptor would require specific experimental evaluation.
5-HT₂₋ Receptor: The 5-HT₂₋ receptor is involved in the regulation of mood, appetite, and other physiological processes. The structural characteristics of phenylpiperazines have been studied to understand their actions at this receptor. nih.gov The affinity of this compound for the 5-HT₂₋ receptor has not been specifically reported in the available literature.
Table 1: Serotonin Receptor Subtype Binding Affinities of Representative Piperazine Derivatives (Note: Data for this compound is not available. The following table presents data for structurally related compounds to provide context.)
| Compound | 5-HT₁ₐ (Kᵢ, nM) | 5-HT₂ₐ (Kᵢ, nM) | 5-HT₆ (Kᵢ, nM) | Reference |
| 1-(2-methoxyphenyl)piperazine derivative | 0.4 | - | - | nih.gov |
| 1-(1-naphthyl)piperazine derivative | - | - | Data Available | nih.gov |
| Coumarin-piperazine derivative | 0.57 - 0.78 | Low µM | - | semanticscholar.org |
Dopamine (B1211576) receptors are crucial targets for drugs used to treat psychosis, Parkinson's disease, and other neurological disorders. The interaction of piperazine-based compounds with dopamine receptors, particularly the D₂ and D₃ subtypes, has been a significant area of research. For example, certain N-phenylpiperazine analogs have been evaluated as D₃ vs. D₂ dopamine receptor subtype selective ligands. mdpi.com The affinity of this compound for various dopamine receptor subtypes would need to be experimentally determined to understand its potential effects on the dopaminergic system.
Table 2: Dopamine Receptor Binding Affinities of Representative Piperazine Derivatives (Note: Specific data for this compound is not available. The table shows data for other piperazine compounds.)
| Compound | D₂ (Kᵢ, nM) | D₃ (Kᵢ, nM) | Reference |
| N-phenylpiperazine analog | 349 - 7522 | 96 - 1413 | mdpi.com |
| GBR 12909 (DAT inhibitor) | K(L)=34 | - | nih.gov |
The histamine (B1213489) H₃ receptor is primarily expressed in the central nervous system and acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. Piperazine derivatives have been explored as H₃ receptor ligands. ncn.gov.plnih.gov For instance, some piperidine (B6355638) and piperazine derivatives have been shown to possess dual affinity for H₃ and sigma-1 receptors. nih.gov The potential interaction of this compound with the H₃ receptor warrants investigation.
Table 3: Histamine H₃ Receptor Binding Affinities of Representative Piperazine Derivatives (Note: Specific data for this compound is not available. The table includes data for related compounds.)
| Compound | hH₃R (Kᵢ, nM) | Reference |
| Piperazine Derivative | < 100 | nih.gov |
| Piperidine/Piperazine Derivative | 3.17 - 7.70 | nih.gov |
Sigma receptors, classified into σ₁ and σ₂ subtypes, are unique intracellular proteins that have been implicated in a variety of cellular functions and are targets for the development of drugs for neurological and psychiatric disorders. sigmaaldrich.com Numerous piperazine-containing compounds have been shown to bind to sigma receptors with varying affinities and selectivities. nih.govnih.gov For example, a series of benzylpiperazine derivatives have been characterized for their affinities toward σ₁R and selectivity over σ₂R. nih.gov
Table 4: Sigma Receptor Binding Affinities of Representative Piperazine Derivatives (Note: Specific data for this compound is not available. The table presents data for other piperazine-containing compounds.)
| Compound | σ₁R (Kᵢ, nM) | σ₂R (Kᵢ, nM) | Reference |
| Benzylpiperazine Derivative | 1.6 | - | nih.gov |
| AC927 | 30 | 138 | nih.gov |
Adenosine (B11128) receptors, which include the A₁, A₂ₐ, A₂₋, and A₃ subtypes, are G protein-coupled receptors that are widely distributed throughout the body and are involved in numerous physiological processes. While the interaction of piperazine derivatives with adenosine receptors is less commonly reported compared to other receptor systems, the structural diversity of piperazine-based compounds suggests that such interactions are possible. Specific binding assays would be necessary to determine the affinity of this compound for the different adenosine receptor subtypes. nih.govfrontiersin.org
Table 5: Adenosine Receptor Binding Affinities of Representative Ligands (Note: Data for this compound is not available. The following table presents data for known adenosine receptor ligands to provide context on typical affinity ranges.)
| Compound | A₁ (Kᵢ, nM) | A₂ₐ (Kᵢ, nM) | Reference |
| CPA (N⁶-cyclopentyladenosine) | 0.59 | 462 | nih.gov |
| ZM241385 (A₂ₐ antagonist) | - | High Affinity | frontiersin.org |
Receptor Binding Assays
Voltage-Gated Calcium Channel α2δ-1 Subunit Interactions
The α2δ-1 subunit is an auxiliary component of voltage-gated calcium channels (VGCCs) that plays a crucial role in regulating calcium current density and the kinetics of channel activation and inactivation. nih.govdrugbank.com Upregulation of the α2δ-1 subunit in dorsal root ganglion neurons is associated with neuropathic pain states, making it a significant therapeutic target. nih.govnih.gov
In a study investigating piperazinyl bicyclic derivatives as selective ligands for the α2δ-1 subunit, a compound featuring the this compound moiety was evaluated for its binding affinity. The research utilized membranes enriched with human α2δ-1 from CHO-K1 cells and employed [3H]-gabapentin as the radioligand to determine the binding affinity (Ki). The derivative containing the 2-furylmethyl group demonstrated a notable interaction with the α2δ-1 subunit, with a reported Ki value of 230 ± 101 nM. nih.gov This finding was part of a broader structure-activity relationship study aimed at identifying potent and selective ligands for this specific calcium channel subunit. nih.gov
Table 1: Binding Affinity of this compound Derivative for h-α2δ-1 Subunit
| Compound Moiety | Target | Binding Affinity (Ki, nM) |
|---|
Enzyme Inhibition Studies
While various piperazine derivatives have been investigated as inhibitors of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of choline (B1196258) esters, specific inhibitory data (such as IC50 or Ki values) for this compound against this enzyme were not available in the consulted research literature. nih.govnih.gov
Lipoxygenases (LOXs) are enzymes that catalyze the peroxidation of polyunsaturated fatty acids, playing a role in inflammatory pathways. nih.gov Investigations into the inhibitory effects of this compound specifically on lipoxygenase activity have not been detailed in the available scientific sources.
Lactate dehydrogenase A (LDHA) is a key enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells. nih.govnih.gov Although small-molecule inhibitors of LDHA are a subject of research, specific studies detailing the inhibitory activity of this compound against LDHA were not identified. nih.govnih.gov
Poly(ADP-ribose) polymerase 1 (PARP-1) is an enzyme critical to DNA repair, and its inhibition is a therapeutic strategy in oncology. nih.gov Despite the existence of PARP inhibitors containing a piperazine scaffold, research data quantifying the specific inhibitory effect of this compound on PARP-1 is not presently available. nih.gov
Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that inactivates incretin (B1656795) hormones, making it a target for the management of type 2 diabetes. nih.gov Many DPP-4 inhibitors incorporate a piperazine structure. nih.govmdpi.com However, specific studies evaluating the inhibitory potency of this compound against DPP-4 were not found in the reviewed literature.
Urease Inhibition
Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. mdpi.com Its inhibition is a key strategy in the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori, which is associated with gastric ulcers. mdpi.comfrontiersin.org Several studies have demonstrated the urease inhibitory potential of piperazine derivatives.
For instance, a series of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives were synthesized and evaluated for their urease inhibitory activity. frontiersin.org Many of these compounds showed significant inhibition, with IC50 values ranging from 2.0 ± 0.73 µM to 14.12 ± 0.67 µM, which were more potent than the standard inhibitor thiourea (B124793) (IC50 = 23.2 ± 11.0 µM). frontiersin.org Specifically, compounds 5b and 7e emerged as the most active inhibitors with IC50 values of 2.0 ± 0.73 and 2.24 ± 1.63 µM, respectively. frontiersin.org
Similarly, pyridylpiperazine-based carbodithioate derivatives have been synthesized and shown to be potent urease inhibitors. nih.gov In one study, compound 5j , featuring an o-tolyl moiety, was identified as the most effective inhibitor with an IC50 value of 5.16 ± 2.68 μM, significantly lower than that of the standard thiourea (23 ± 0.03 μM). nih.gov Another study on furan (B31954) chalcones identified 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one (4h ) and 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one (4s ) as the most active urease inhibitors, with IC50 values of 16.13 ± 2.45 μM and 18.75 ± 0.85 μM, respectively, surpassing the activity of thiourea. mdpi.com
Table 1: Urease Inhibition by Piperazine Derivatives
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 5b | 2.0 ± 0.73 | frontiersin.org |
| 7e | 2.24 ± 1.63 | frontiersin.org |
| 5j | 5.16 ± 2.68 | nih.gov |
| 4h | 16.13 ± 2.45 | mdpi.com |
| 4s | 18.75 ± 0.85 | mdpi.com |
| Thiourea (Standard) | 23.2 ± 11.0 | frontiersin.org |
| Thiourea (Standard) | 23 ± 0.03 | nih.gov |
| Thiourea (Standard) | 21.25 ± 0.15 | mdpi.com |
Cyclooxygenase (COX-1, COX-2) and 5-Lipoxygenase (5-LOX) Inhibition
Cyclooxygenases (COX) are key enzymes in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. nih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. semanticscholar.org
Piperine (B192125), a major component of black pepper, has been shown to inhibit COX-2 expression and PGE2 production induced by phorbol (B1677699) 12-myristate 13-acetate (PMA). nih.gov Studies have demonstrated that piperine effectively attenuates COX-2 production, suggesting its potential as an anti-inflammatory agent. nih.gov However, some research indicates that piperine does not affect COX-1 activity. mdpi.comresearchgate.net
5-Lipoxygenase (5-LOX) is another important enzyme in the arachidonic acid cascade, leading to the production of leukotrienes, which are also potent inflammatory mediators. mdpi.com Some benzofuran (B130515) hydroxamic acids have been synthesized and evaluated as 5-LOX inhibitors. nih.gov The most potent in vitro inhibitors from this series were N-hydroxy-N-[1-(2-phenyl-5-benzofuranyl)-ethyl]furancarboxamide (12 ) and methyl 5-[N-hydroxy-N-[1-(2-(3,4,5-trimethoxyphenyl)-5-benzofuranyl]ethyl]-5-oxopentanoate (17 ), both with IC50 values of 40 nM. nih.gov
Cellular Assays for Biological Response
Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)
Piperazine derivatives have been extensively studied for their antimicrobial properties. A variety of synthesized piperazine compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, certain novel piperazine derivatives showed potent bactericidal activities, with compound RL-308 being particularly effective against Shigella flexneri, S. aureus, and MRSA at concentrations as low as 2 µg, 4 µg, and 16 µg, respectively. ijcmas.com
The antimicrobial mechanism of piperazine-based compounds often involves targeting the cytoplasmic membrane of bacteria, leading to the leakage of intracellular components and subsequent cell death. nih.gov In addition to antibacterial activity, some piperazine derivatives have also been evaluated for their antifungal effects against species like Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger, although they are generally found to be less active against fungi compared to bacteria. nih.govresearchgate.net
Table 2: Minimum Inhibitory Concentration (MIC) of Compound RL-308
| Bacterial Strain | MIC (µg) |
|---|---|
| Shigella flexneri | 2 |
| S. aureus | 4 |
| MRSA | 16 |
| Shigella dysenteriae | 128 |
Anticancer and Antiproliferative Activity against Human Cancer Cell Lines
The piperazine scaffold is a key component in numerous anticancer drugs, and its derivatives have shown significant potential in cancer therapy. tubitak.gov.trnih.gov These compounds can inhibit the cell cycle, induce apoptosis, and interfere with DNA. nih.gov
Novel vindoline-piperazine conjugates have been synthesized and tested for their antiproliferative activity against a panel of 60 human tumor cell lines. mdpi.com Compounds 23 (a [4-(trifluoromethyl)benzyl]piperazine derivative) and 25 (a 1-bis(4-fluorophenyl)methyl piperazine derivative) demonstrated remarkable potency, particularly against colon, CNS, melanoma, renal, and breast cancer cells. mdpi.com Another derivative, compound 17 , which has a 4-trifluoromethylphenyl substituent, was highly effective against several cancer types, including colon and CNS cancers. mdpi.com
The anticancer activity of piperazine derivatives is often attributed to their ability to interact with various biological targets due to their flexible binding features. nih.gov
Table 3: Anticancer Activity of Vindoline-Piperazine Conjugates
| Compound | Cancer Type | Cell Line | Growth Percent Rate (%) |
|---|---|---|---|
| 17 | Colon Cancer | KM12 | -84.40 |
| 17 | CNS Cancer | SF-539 | > -80 |
| 17 | CNS Cancer | SNB-75 | > -80 |
| 23 | Multiple | Multiple | > -60 |
| 25 | Multiple | Multiple | > -60 |
| 31 | Leukemia | MOLT-4 | -98.81 |
Anthelmintic and Antiprotozoal Activities (e.g., Leishmania amazonensis, Trypanosoma cruzi)
Piperazine and its derivatives have long been recognized for their anthelmintic properties. who.intijbpas.com They have been used to treat infections caused by nematodes. google.com
In the realm of antiprotozoal activity, certain 2-(trifluoromethyl)-1H-benzimidazole derivatives have been synthesized and tested against Giardia intestinalis and Trichomonas vaginalis. nih.gov Several of these compounds exhibited IC50 values of less than 1 µM against both protozoa, making them significantly more potent than the standard drugs albendazole (B1665689) and metronidazole. nih.gov Compound 4 [2,5(6)-bis(trifluoromethyl)-1H-benzimidazole] was found to be 14 times more active than albendazole against T. vaginalis. nih.gov
Furthermore, a series of pyrimido[1,2-a]benzimidazole (B3050247) compounds were prepared and evaluated for their activity against Leishmania major and Toxoplasma gondii. mdpi.com The new derivative 2a , with a 3-fluorophenyl substituent, showed excellent activity against L. major promastigotes and amastigotes, with EC50 values in the nanomolar range. mdpi.com
Anti-inflammatory Effects
The anti-inflammatory properties of piperazine derivatives have been investigated in various studies. These compounds often exert their effects by modulating the production of pro-inflammatory cytokines and enzymes. nih.govnih.gov
A new piperazine compound, LQFM182, was shown to reduce paw edema and pleurisy induced by carrageenan. nih.gov This effect was associated with a decrease in cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines TNF-α and IL-1β in the pleural exudate. nih.gov Another study on a piperazine derivative, LQFM212, demonstrated its ability to ameliorate LPS-induced neuroinflammation by reducing pro-inflammatory cytokines (TNF-α and IL-1β) and increasing anti-inflammatory cytokines (IL-4 and IL-10) in the serum. researchgate.net
The anti-inflammatory activity of some piperazine derivatives is linked to their ability to inhibit cyclooxygenase enzymes, as discussed in section 3.1.2.7.
In Vivo Pharmacological Evaluation
Animal Models of Disease
The in vivo evaluation of compounds like this compound and its derivatives relies on a variety of established animal models to assess their potential therapeutic effects.
Pain Models: To investigate antinociceptive properties, several rodent models are commonly employed. scirp.org
Chemical-Induced Pain Models: The acetic acid-induced writhing test is a standard model for assessing peripheral analgesic activity. scirp.orgresearchgate.net The formalin test is used to evaluate responses to both acute neurogenic pain and persistent inflammatory pain. nih.govmdpi.com
Thermal-Induced Pain Models: The hot plate and tail-flick tests are used to assess centrally mediated analgesia. nih.govresearchgate.net
Neuropathic and Inflammatory Pain Models: Models such as carrageenan-induced paw edema are used to study inflammatory pain. nih.govmdpi.com For neuropathic pain, models involving nerve injury, such as chronic constriction injury (CCI) of the sciatic nerve, are utilized. mdpi.comnih.gov
Cancer Models: The antitumor potential of piperazine derivatives is evaluated using various cancer models. This often involves in vitro screening against a panel of human tumor cell lines, such as the NCI-60 panel, followed by in vivo studies in animal models. mdpi.comnih.gov Xenograft models, where human cancer cells are implanted into immunocompromised mice, are frequently used to assess the in vivo efficacy of novel anticancer agents.
Assessment of Efficacy and Selectivity
The evaluation of the efficacy and selectivity of this compound derivatives is a critical step in determining their therapeutic potential.
Efficacy: The efficacy of a compound is assessed within the relevant animal models of disease. For instance, in pain models, efficacy is measured by a statistically significant reduction in pain behaviors (e.g., writhing, licking) or an increase in pain thresholds compared to a control group. mdpi.comnih.gov In cancer models, efficacy is determined by the ability of the compound to inhibit tumor growth. mdpi.com
Selectivity: The selectivity of a compound refers to its ability to interact with a specific target (e.g., a receptor or enzyme) with higher affinity than other targets.
Receptor/Enzyme Selectivity: For neuropharmacological agents, selectivity is often assessed through binding assays for a wide range of receptors and transporters. For example, some piperazine derivatives have been identified as selective inhibitors of monoamine oxidase A (MAO-A) over MAO-B. nih.govresearchgate.net
Selectivity for Cancer Cells: In the context of anticancer drug development, selectivity is also evaluated by comparing the cytotoxicity of a compound against cancer cell lines versus non-cancerous cell lines. nih.gov For example, the antiproliferative activity of some vindoline-piperazine conjugates was tested on various human tumor cell lines and then on non-tumor Chinese hamster ovary (CHO) cells to determine their selectivity for cancer cells. mdpi.com
Pharmacodynamic Studies
The pharmacological profile of this compound is understood through the broader investigation of furan and piperazine derivatives, which exhibit significant activity within the central nervous system (CNS). Many synthetic furan derivatives are utilized as pharmaceuticals due to their remarkable properties. researchgate.net Specifically, derivatives containing a furan-2-ylmethylene structure have been shown to possess potent CNS depressant and analgesic activities. researchgate.net
The piperazine moiety is a common scaffold in compounds with central pharmacological activity, primarily through modulation of the monoamine pathways. nih.gov This has led to the development of piperazine derivatives for various therapeutic applications, including as antipsychotic, antidepressant, and anxiolytic agents. nih.govsemanticscholar.org The versatile structure of the piperazine ring allows for modifications that can significantly influence its biological activity, making it a key component in the design of new therapeutic agents. nih.govijrrjournal.comeurekaselect.com For instance, the prototype of this class, benzylpiperazine, is known for its stimulant and euphoric effects. nih.gov The subject compound, this compound, is a bioisosteric analog of 1-benzylpiperazine (B3395278) (BZP) and has been studied in that context. cymitquimica.com
Mechanistic Investigations of Biological Activity
The biological effects of this compound and its analogs are mediated through interactions with several key molecular targets. The piperazine ring itself is known to interact with the GABAergic system, with piperazine acting as a GABA receptor agonist. drugbank.com This interaction is believed to cause hyperpolarization of nerve endings, leading to flaccid paralysis in nematodes, which is the basis of its anthelmintic action. drugbank.com
A primary focus of research into piperazine derivatives has been their interaction with monoamine transporters. ijrrjournal.com Various analogs have demonstrated high affinity for the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine (B1679862) transporter (NET). nih.govnih.gov For example, piperazine-based compounds like GBR 12909 have been shown to be potent dopamine reuptake inhibitors that bind to the DAT and induce a conformational change in the transporter protein. nih.govnih.gov Similarly, other derivatives have been developed as high-affinity ligands for the SERT. researchgate.net
Beyond monoamine transporters, certain furan-piperazine derivatives have been identified as voltage-gated sodium channel blockers, indicating another potential pathway for pharmacological activity. The furan ring is considered a valuable scaffold in medicinal chemistry, partly because it can act as a bioisostere for a phenyl ring, which can modify steric and electronic properties to improve drug-receptor interactions and metabolic stability. orientjchem.org
The biological activity of piperazine derivatives is highly dependent on their chemical structure, and minor substitutions can lead to significant changes in pharmacological effects. ijrrjournal.com The six-membered piperazine ring provides a rigid scaffold with two nitrogen atoms that can be substituted to optimize target affinity and pharmacokinetic properties. eurekaselect.com
Studies on various classes of piperazine derivatives have elucidated key structure-activity relationships (SAR):
Substituents on the Piperazine Nitrogen: The nature of the substituent on the piperazine nitrogen atoms is critical. In a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the specific substituent determined whether the compound acted as a narcotic agonist or antagonist. nih.gov For monoamine reuptake inhibitors, the N-substituent on piperidine analogs of GBR 12909 was crucial for affinity and selectivity for the DAT. nih.gov
The Furan Moiety: In compounds containing a 1-(Furan-2-ylmethyl)pyrrolidine structure (a close analog to the subject compound), the position of substituents on associated phenyl rings dramatically influenced inhibitory activity. An ortho-nitro group on a phenyl ring attached to the furan provided the highest activity in a series of ST2 inhibitors. nih.gov The furan ring itself is a versatile scaffold, and its derivatives are known to possess a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. orientjchem.orgijabbr.com
Lipophilicity: In many series of piperazine derivatives, lipophilicity plays a key role in biological activity. For certain 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity, the effect increased with lipophilicity up to a certain point (log P > 2.5), after which it dropped significantly. nih.gov
| Compound Series | Key Structural Feature | Impact on Biological Activity | Reference |
|---|---|---|---|
| 1-(Furan-2-ylmethyl)pyrrolidine Derivatives | Position of nitro group on an adjacent phenyl ring | Ortho-nitro substitution resulted in the highest inhibitory activity compared to meta or para positions. | nih.gov |
| Piperidine Analogues of GBR 12909 | N-substituent on the piperidine ring | Determined the affinity and selectivity for the dopamine transporter (DAT). A 2-naphthylmethyl substituent conferred subnanomolar affinity. | nih.gov |
| 1-Substituted 4-(1,2-diphenylethyl)piperazines | Stereochemistry (S vs. R enantiomers) | The S-(+) enantiomers generally had stronger analgesic activity, while some R-(-) enantiomers showed narcotic antagonist activity. | nih.gov |
| 1-(2-Pyrimidinyl)piperazine Derivatives | Lipophilicity (log P) | Hypnotic activity increased with lipophilicity up to log P of 2.5, then decreased sharply. | nih.gov |
Derivatives of this compound are extensively investigated for their interactions with the monoaminergic system, a key target for treating neuropsychiatric disorders. nih.gov These interactions include the inhibition of monoamine reuptake, direct receptor binding, and inhibition of monoamine oxidase (MAO).
Monoamine Transporter Inhibition: Many piperazine derivatives function as monoamine reuptake inhibitors (MRIs), blocking the action of SERT, NET, and/or DAT to increase the synaptic concentration of their respective neurotransmitters. nih.govwikipedia.org
Dopamine Transporter (DAT): Piperazine analogs such as GBR 12909 are high-affinity ligands for the DAT. nih.gov Chiral synthesis of related compounds has shown that specific stereoisomers can be more selective for the DAT over the SERT. nih.gov The interaction involves binding to the transporter and inducing a conformational change that inhibits dopamine reuptake. nih.gov
Serotonin and Norepinephrine Transporters (SERT & NET): Rational drug design has led to the synthesis of 4-arylpiperazine carboxamides that act as potent dual inhibitors of serotonin and norepinephrine reuptake. nih.gov
Monoamine Receptor Interactions: Beyond transporters, piperazine compounds also interact directly with monoamine receptors. The anxiolytic and antidepressant-like effects of the piperazine derivative LQFM104 are mediated by the serotonergic system, likely involving the 5-HT1A receptor. nih.gov Other studies have shown that the effects of piperazine agonists like TFMPP are linked to the stimulation of 5-HT1C and 5-HT2 receptors and also involve alpha-1 adrenoceptors. scilit.com The metabolite of buspirone, 1-(2-pyridinyl)-piperazine, has been shown to interact with noradrenergic systems. nih.gov
Monoamine Oxidase (MAO) Inhibition: Certain piperazine derivatives have been developed as inhibitors of monoamine oxidase, an enzyme responsible for the degradation of monoamine neurotransmitters. A series of 1-(2-pyrimidin-2-yl)piperazine derivatives were found to be selective MAO-A inhibitors, which is a target for antidepressant drugs. researchgate.net Other studies have focused on developing selective MAO-B inhibitors from different scaffolds for potential use in treating neurodegenerative diseases. mdpi.com
| Compound/Derivative Class | Monoaminergic Target | Observed Activity | Reference |
|---|---|---|---|
| 4-Arylpiperazine Carboxamides | SERT, NET | Potent reuptake inhibition. | nih.gov |
| GBR 12909 Analogues | DAT | High-affinity binding and reuptake inhibition. | nih.govnih.gov |
| LQFM104 (Piperazine derivative) | Serotonergic System (5-HT1A) | Anxiolytic and antidepressant-like effects mediated by this pathway. | nih.gov |
| TFMPP (Piperazine agonist) | 5-HT1C/5-HT2 Receptors, α1-adrenoceptors | Receptor stimulation involved in its pharmacological effects. | scilit.com |
| 1-(2-Pyrimidin-2-yl)piperazine Derivatives | Monoamine Oxidase-A (MAO-A) | Selective inhibition with IC50 values in the micromolar range. | researchgate.net |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations
Quantum chemical calculations offer fundamental insights into the intrinsic properties of a molecule, governed by its electron distribution.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govzsmu.edu.uanih.gov By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, vibrational frequencies, and reactivity. For piperazine (B1678402) derivatives, DFT calculations, often employing the B3LYP functional with various basis sets like 6-31G(d,p) or 6-311++G(d,p), have been instrumental in understanding their structural and electronic characteristics. nih.govijcce.ac.irniscpr.res.inresearchgate.net These calculations help in identifying the most stable arrangement of atoms and the distribution of electric charge within the molecule, which are crucial for its interaction with other molecules. The reactivity of 1-(2-Furylmethyl)piperazine is dictated by the electron-rich and electron-poor regions within its structure, which can be mapped using DFT to predict sites susceptible to electrophilic or nucleophilic attack.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netiqce.jp The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter; a smaller gap generally signifies higher chemical reactivity and lower kinetic stability. schrodinger.com For molecules in the piperazine class, HOMO-LUMO analysis can elucidate their potential to engage in charge-transfer interactions, which are often fundamental to their biological activity. researchgate.netiqce.jp While specific HOMO-LUMO energy values for this compound are not extensively documented in publicly available literature, the general principles of frontier orbital theory provide a framework for predicting its reactive behavior. iqce.jp
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to predict the interaction between a ligand, such as this compound, and a biological target, typically a protein receptor or an enzyme.
Molecular docking simulations have been instrumental in identifying potential biological targets for piperazine-containing compounds. Derivatives of piperazine are known to interact with a variety of receptors, including serotonin (B10506) and dopamine (B1211576) receptors, making them relevant for neurological disorders. mdpi.commdpi.comnih.gov A significant finding for a compound closely related to this compound has identified the α2δ-1 subunit of voltage-gated calcium channels as a key biological target. nih.gov This subunit is implicated in neuropathic pain, and its interaction with ligands can modulate calcium influx and neurotransmitter release. nih.govmdpi.comfrontiersin.org Docking studies can reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex, providing a molecular basis for the compound's activity.
A primary goal of molecular docking is to predict the binding affinity of a ligand for its target, often expressed as an inhibition constant (Ki) or an IC50 value. researchgate.net These values provide a quantitative measure of the ligand's potency. For instance, a piperazine derivative featuring a 2-furylmethyl group has demonstrated a notable binding affinity for the human α2δ-1 subunit of voltage-gated calcium channels. nih.gov The predicted binding mode from docking simulations illustrates the precise orientation of the ligand within the binding pocket of the receptor, highlighting the key amino acid residues involved in the interaction. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of new derivatives with improved affinity and selectivity.
| Derivative | Target | Binding Affinity (Ki) [nM] |
| 2-(4-(2-Furylmethyl)piperazin-1-yl)propyl derivative | Human α2δ-1 subunit of voltage-gated calcium channels | 230 ± 101 nih.gov |
Table 1: Binding Affinity of a this compound Derivative. This table presents the experimentally determined binding affinity of a compound containing the this compound core structure for a specific biological target.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of atoms and molecules. This approach is crucial for understanding how this compound behaves in a biological context.
Molecular dynamics simulations are employed to assess the conformational stability of molecules in various environments. nih.gov For a molecule like this compound, simulations in a solvent box (typically water) are used to understand its flexibility and the stability of its different conformations. scielo.br The stability of a protein's folded, native state is influenced by thermal fluctuations. nih.gov Studies on various proteins have shown that decreased backbone dynamics and conformational heterogeneity are often associated with increased thermostability. nih.gov
In a typical MD simulation, the system is equilibrated for a significant duration, often on the nanosecond scale, to allow it to reach a stable state. researchgate.net During this time, metrics such as the root mean square deviation (RMSD) are monitored. A stable RMSD value over time suggests that the molecule has reached an equilibrium conformation and is stable within the simulated environment. researchgate.net While specific MD studies focusing solely on the conformational stability of this compound are not extensively detailed in public literature, the methodologies are well-established for similar heterocyclic compounds. nih.govresearchgate.net These simulations are vital for confirming that the molecule can maintain a stable conformation required for binding to a biological target. nih.gov
MD simulations are a cornerstone for evaluating the stability of a ligand when it is bound to a protein target. github.comgithub.com After docking a ligand like this compound into the active site of a protein, an MD simulation of the entire complex is performed. These simulations, often running for tens or hundreds of nanoseconds, provide insights into the persistence of the binding interactions. nih.govnih.gov
Key analyses include monitoring the RMSD of the ligand within the binding pocket and analyzing the hydrogen bonds and other non-covalent interactions over the simulation time. nih.gov A stable protein-ligand complex is generally characterized by minimal deviation of the ligand from its initial docked pose and the persistence of key interactions. nih.govnih.gov This computational validation helps to confirm that the predicted binding mode is stable and energetically favorable over time, lending confidence to the potential of the compound as an inhibitor or modulator of the protein's function. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. e-bookshelf.de This technique is widely used in drug discovery to predict the activity of new chemical entities and to optimize lead compounds. nih.gov
For classes of compounds including piperazine derivatives, QSAR models have been successfully developed to predict a range of biological activities. openpharmaceuticalsciencesjournal.comresearchgate.net The process involves compiling a dataset of molecules with known activities, calculating various molecular descriptors for each, and then using statistical methods like Multiple Linear Regression (MLR) to build a predictive equation. openpharmaceuticalsciencesjournal.comnih.gov
For instance, a robust QSAR model was developed for a series of 80 piperazine and keto piperazine derivatives as renin inhibitors. openpharmaceuticalsciencesjournal.com This model demonstrated strong predictive power, achieving a correlation coefficient (R²) of 0.846 and a cross-validation correlation coefficient (Q²) of 0.818. openpharmaceuticalsciencesjournal.com Such models are validated internally using techniques like leave-one-out cross-validation and externally with a test set of compounds to ensure their statistical significance and predictive capacity. openpharmaceuticalsciencesjournal.comnih.gov The development of similar models for this compound and its analogs could guide the synthesis of new derivatives with enhanced biological potency.
A critical aspect of QSAR modeling is the identification of molecular descriptors that are significantly correlated with the biological activity of the compounds. researchgate.net These descriptors quantify various aspects of a molecule's structure, including its physicochemical, electronic, and topological properties. e-bookshelf.deresearchgate.net
In QSAR studies on piperazine derivatives, several types of descriptors have been identified as crucial for activity. openpharmaceuticalsciencesjournal.com For example, constitutional descriptors, which reflect the basic composition of the molecule, have been shown to play a vital role. openpharmaceuticalsciencesjournal.com
Below is a table of molecular descriptors that have been found to be significant in QSAR models of piperazine-containing compounds. openpharmaceuticalsciencesjournal.comresearchgate.net
| Descriptor Type | Descriptor | Description | Potential Importance for this compound |
| Constitutional | nO | The number of oxygen atoms in the molecule. openpharmaceuticalsciencesjournal.comalvascience.com | The furan (B31954) ring contains an oxygen atom, which can act as a hydrogen bond acceptor, influencing receptor interaction. |
| Constitutional | nDB | The number of double bonds in the molecule. openpharmaceuticalsciencesjournal.comalvascience.com | The aromatic furan ring contains double bonds that contribute to the molecule's electronic properties and planarity. |
| Constitutional | Sv | The sum of atomic van der Waals volumes. openpharmaceuticalsciencesjournal.comalvascience.com | Relates to the molecule's size and steric properties, which are critical for fitting into a protein's binding site. |
| Electronic | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. researchgate.net | Indicates the molecule's ability to accept electrons, which is important in charge-transfer interactions with a receptor. |
| Physicochemical | LogS | Aqueous solubility. researchgate.net | Affects the compound's bioavailability and how it is distributed in biological systems. |
| Topological | PSA | Topological Polar Surface Area. researchgate.net | Correlates with drug transport properties, including absorption and brain penetration. |
The identification of these key descriptors provides valuable insights into the structural requirements for the biological activity of this compound and its derivatives. openpharmaceuticalsciencesjournal.com
Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to bind to a specific target receptor. researchgate.netresearchgate.net
For classes of compounds like arylpiperazines, which are known to interact with various receptors, pharmacophore models are crucial for discovering and optimizing new ligands. nih.gov A typical pharmacophore model for a piperazine-based ligand might include:
A positively ionizable feature: Corresponding to the basic nitrogen atom in the piperazine ring, which is often protonated at physiological pH. nih.gov
A hydrogen bond acceptor: The furan oxygen in this compound can serve this role. nih.gov
An aromatic ring feature: Representing the furan moiety, which can engage in π-π stacking or hydrophobic interactions. nih.gov
These models are developed based on the structures of known active compounds or the structure of the ligand-binding site of a target protein. mdpi.com Once created, a pharmacophore model can be used as a 3D query to screen large chemical databases for new molecules that match the required features, accelerating the discovery of novel hits. researchgate.netmdpi.com
In Silico ADMET Predictions
Before a compound can be considered for clinical trials, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be thoroughly evaluated. nih.gov Performing these assessments in silico (via computer simulation) is a critical first step in modern drug discovery, as it helps to filter out candidates with poor pharmacokinetic profiles early, saving significant time and resources. computabio.comnih.gov Various computational tools and methodologies, including Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, are employed for these predictions. nih.govcomputabio.comacs.org
The ADMET profile of a molecule like this compound can be estimated using a variety of computational models. These models are often trained on large datasets of known compounds to correlate chemical structures with specific properties. mdpi.comnih.gov Web-based platforms and specialized software like ADMET-AI, ADMET Predictor®, and PreADMET are frequently used to generate these predictions. simulations-plus.comgreenstonebio.comnih.govnih.gov
Key ADMET parameters that are typically evaluated in silico include:
Absorption : Predictions for human intestinal absorption (HIA) and permeability through cell layers (e.g., Caco-2 cells) indicate how well a compound might be absorbed after oral administration. acs.org
Distribution : Parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) permeability are crucial for determining where the compound travels in the body. mdpi.com
Metabolism : Predictions identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Inhibition of key enzymes like CYP2D6 or CYP3A4 can lead to drug-drug interactions.
Excretion : While less commonly predicted with high accuracy, models can estimate properties related to how the body eliminates the compound.
Toxicity : In silico models can screen for potential liabilities such as hERG inhibition (risk of cardiotoxicity) or mutagenicity (Ames test). acs.org
The table below illustrates a hypothetical in silico ADMET profile for a compound like this compound, based on the types of predictions generated by common modeling software.
| ADMET Property | Predicted Parameter | Illustrative Predicted Value/Class | Interpretation |
|---|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | Moderate | May have moderate ability to cross intestinal cells. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | High Probability | Compound is predicted to cross into the brain. |
| Plasma Protein Binding (PPB) | Moderate | A significant fraction may circulate unbound and be active. | |
| Metabolism | CYP2D6 Inhibitor | Non-inhibitor | Low risk of drug interactions via this major enzyme. |
| CYP3A4 Inhibitor | Non-inhibitor | Low risk of drug interactions via this major enzyme. | |
| Toxicity | hERG Inhibition | Low Risk | Unlikely to cause drug-induced cardiac arrhythmia. |
| Ames Mutagenicity | Non-mutagenic | Unlikely to be carcinogenic. |
This table is for illustrative purposes only and does not represent experimentally verified data for this compound.
For compounds intended to act on the Central Nervous System (CNS), the ability to cross the blood-brain barrier (BBB) is a critical requirement. frontiersin.orgcore.ac.uk Predicting BBB permeability is a major focus of computational chemistry. nih.gov Various in silico models are used for this purpose, ranging from simple property-based rules to complex machine learning algorithms. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Models : These are statistical models that correlate a molecule's physicochemical descriptors (e.g., lipophilicity (logP), molecular weight, polar surface area) with its ability to permeate the BBB, often expressed as the logBB value (logarithm of the brain-to-plasma concentration ratio). frontiersin.orgscispace.com For a molecule to cross the BBB via passive diffusion, it is generally favored to have a molecular weight under 400-600 Da and a polar surface area below 70 Ų. nih.gov
Machine Learning and Deep Learning Models : More advanced models utilize algorithms like support vector machines, random forests, and deep neural networks. frontiersin.org These models are trained on large datasets of compounds with experimentally determined BBB permeability and can identify complex patterns among molecular fingerprints and descriptors to make highly accurate predictions. mdpi.comfrontiersin.org Platforms like ADMET-AI use graph neural networks to predict the probability of BBB penetration. greenstonebio.comnih.gov
Given that the piperazine scaffold is often used in the design of CNS-active agents, a compound like this compound would be a prime candidate for analysis using these BBB prediction models. researchgate.netmdpi.com
Metabolism and Pharmacokinetics
In Vivo Pharmacokinetic Studies
Elimination Pathways and Excretion
Without primary research data on this specific compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and strict adherence to documented findings.
Table of Compounds Mentioned
Metabolic Clearance Rate
Metabolic clearance (CL) is a measure of the efficiency with which a compound is eliminated from the body via metabolic processes, primarily in the liver. It is often expressed as the volume of blood or plasma cleared of the compound per unit of time. The intrinsic clearance (CLint) refers to the innate ability of hepatic enzymes to metabolize a compound, independent of blood flow and protein binding. srce.hr This parameter can be determined through in vitro experiments using liver microsomes or hepatocytes and then scaled to predict in vivo hepatic clearance. srce.hrlongdom.org
Compounds can be categorized based on their clearance rates. For instance, those with an in vivo intrinsic clearance (CLint) above 45 mL/min/kg are considered high-clearance compounds, those between 15 and 45 mL/min/kg are intermediate, and those below 15 mL/min/kg are low-clearance compounds. srce.hr High clearance rates often correlate with shorter in vitro half-lives and suggest rapid metabolism, which may lead to low bioavailability in vivo. srce.hr
Table 1: In Vitro Metabolic Stability of Selected Arylpiperazine Derivatives
| Compound | Percentage of Recovery (%) after 30 min incubation | Inferred In Vivo Clearance |
|---|---|---|
| Compound 9b | 45 | Low |
| Arylpiperazine Analog 1 | <20 | High |
| Arylpiperazine Analog 2 | 20-50 | Intermediate |
| Arylpiperazine Analog 3 | >50 | Low |
Data derived from findings reported in reference researchgate.net.
Influence of Chemical Modifications on Pharmacokinetic Parameters
Chemical modifications to the core structure of piperazine (B1678402) derivatives can significantly alter their pharmacokinetic parameters, particularly their metabolic stability and half-life. plos.org Research into structure-activity relationships aims to identify which chemical moieties enhance metabolic stability, thereby improving a compound's potential for therapeutic development. plos.orgnih.gov
For example, studies on a series of 30 arylpiperazine derivatives revealed a wide range of metabolic half-lives when incubated with human liver microsomes, from approximately 2.76 minutes to 9.32 minutes. plos.org This variation highlights the profound impact of different substituents on the molecule's susceptibility to metabolic enzymes. Bioisosteric replacement, such as substituting the piperazine ring with an aminopiperidine moiety, has also been shown to improve metabolic stability against degradation by rat liver microsomes. nih.gov Furthermore, the addition of a triazole ring to a piperazine scaffold resulted in improved stability in liver microsomes compared to the parent compound. rsc.org
Table 2: Influence of Structural Moieties on Metabolic Half-Life of Arylpiperazine Derivatives
| Compound ID | Key Structural Feature | Metabolic Half-Life (t½, minutes) |
|---|---|---|
| Compound 13 | Aryl-2H-pyrido[1,2-c]pyrimidine-1,3-dione system | 2.76 ± 0.54 |
| Compound 6 | Hydrogen at R position | 5.29 ± 0.57 |
| Compound 17 | Hydrogen at R position | 9.25 ± 0.34 |
| Compound 30 | Aryl-2H-pyrido[1,2-c]pyrimidine-1,3-dione system | 9.32 ± 0.04 |
Data derived from findings reported in reference plos.org.
Toxicological Assessment Related to Metabolism
The metabolism of a compound is not always a detoxification process. In some cases, biotransformation can lead to the formation of reactive metabolites that are more toxic than the parent compound. This is a significant concern for furan-containing compounds like 1-(2-Furylmethyl)piperazine.
Cytotoxicity of Metabolites
Many xenobiotics containing a furan (B31954) ring are known to be toxic or carcinogenic, with the harmful effects requiring metabolic activation of the furan ring. nih.govnih.gov The primary mechanism of toxicity involves the oxidation of the furan ring by cytochrome P450 (P450) enzymes, particularly CYP2E1. nih.govresearchgate.net This reaction generates a highly reactive electrophilic intermediate. nih.gov
For an unsubstituted furan ring, as found in this compound, this oxidation produces a reactive cis-enedione, specifically cis-2-butene-1,4-dial (BDA). nih.govlablogic.com BDA is a very reactive chemical that readily alkylates cellular nucleophiles, such as amino acid residues in proteins and bases in DNA. nih.govresearchgate.net This covalent binding to essential biomacromolecules disrupts their function and is considered a critical trigger for the resulting cytotoxicity and potential organ damage, particularly hepatotoxicity. nih.govnih.gov The formation of these reactive metabolites is a key concern in the toxicological assessment of any furan-containing compound. nih.govlablogic.com
Oxidative Stress and Cellular Impact
The formation of reactive metabolites from furan ring oxidation is closely linked to the induction of oxidative stress. nih.govresearchgate.net Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. mdpi.comfrontiersin.org
The reactive aldehyde metabolites generated from furan, such as BDA, can deplete the cell's primary non-enzymatic antioxidant, glutathione (B108866) (GSH), by forming GSH-adducts. nih.govresearchgate.net The depletion of GSH compromises the cell's ability to neutralize ROS, leading to a state of oxidative stress. This condition can have severe cellular consequences, including:
Mitochondrial Dysfunction : Furan has been shown to uncouple oxidative phosphorylation, impairing the cell's primary energy production pathway and leading to ATP depletion. nih.gov Studies on other piperazine derivatives have also demonstrated that they can trigger mitochondrial impairment. researchgate.net
Damage to Cellular Components : Elevated levels of ROS and other reactive species can cause oxidative damage to lipids (lipid peroxidation), proteins, and nucleic acids. frontiersin.org Damage to DNA, such as the formation of adducts, can lead to mutations and contribute to carcinogenicity. nih.govfrontiersin.org
Modulation of Stress-Response Genes : Transcriptional profiling has shown that certain piperazine derivatives can modulate the expression of genes associated with oxidative stress, indicating a cellular response to the chemical insult. nih.gov
Drug-Drug Interactions Mediated by Metabolism
Metabolism-mediated drug-drug interactions (DDIs) are a significant concern in pharmacology. They occur when one compound alters the metabolism of another, typically by inhibiting or inducing the activity of drug-metabolizing enzymes like the cytochrome P450 superfamily. uni-greifswald.de
Piperazine derivatives have been shown to be significant inhibitors of multiple major CYP isoenzymes, including CYP2D6, CYP1A2, CYP3A4, CYP2C9, and CYP2C19. researchgate.netnih.gov This inhibitory activity means that this compound could potentially slow the metabolic clearance of other co-administered drugs that are substrates for these enzymes. uni-greifswald.de Such an interaction would lead to increased plasma concentrations and prolonged exposure to the second drug, heightening the risk of concentration-dependent adverse effects and toxicity. uni-greifswald.de
Furthermore, studies have demonstrated that different piperazine derivatives can inhibit each other's metabolism. For example, when 1-benzylpiperazine (B3395278) (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are co-administered, they reciprocally inhibit the metabolism of one another, which involves the CYP2D6, CYP1A2, and CYP3A4 enzymes. researchgate.netnih.gov This suggests that complex interactions could occur if this compound is present with other piperazine-based compounds or drugs metabolized by the same enzymatic pathways.
Advanced Analytical Method Development for Research Applications
Chromatographic Techniques
Chromatographic methods are fundamental to the separation and analysis of 1-(2-Furylmethyl)piperazine from complex mixtures, enabling both qualitative identification and quantitative measurement.
High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., UV, Fluorescence, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely used technique for the analysis of piperazine (B1678402) derivatives. japsonline.com The choice of detector is critical and depends on the analytical requirements.
UV Detection : Analytes with chromophores, such as unsaturated bonds or aromatic groups, are suitable for UV detection. chromatographyonline.com The furan (B31954) ring in this compound allows for UV detection. However, the piperazine moiety itself does not absorb significantly in the UV range, which can be a limitation when analyzing for piperazine as an impurity. researchgate.netsielc.com To overcome this, derivatization techniques can be employed to make piperazine UV-active. researchgate.netjocpr.comjocpr.com For instance, reaction with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can form a stable, UV-active derivative. researchgate.netjocpr.comjocpr.com The selection of an appropriate wavelength is crucial for sensitivity and robustness, and this is typically determined by examining the UV spectra of standard solutions. chromatographyonline.com
Fluorescence Detection : For enhanced sensitivity and selectivity, fluorescence detection can be utilized, often following derivatization with a fluorescent tag. Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) is a common strategy for primary and secondary amines, offering high sensitivity. jasco-global.com
Mass Spectrometry (MS) Detection : Coupling HPLC with a mass spectrometer (HPLC-MS) provides high specificity and sensitivity, making it a powerful tool for both qualitative and quantitative analysis. scienceasia.orgnih.gov This technique is particularly valuable for identifying and quantifying trace levels of this compound and its metabolites in complex biological matrices. scienceasia.orglcms.cz HPLC-MS/MS, or tandem mass spectrometry, further enhances selectivity and is instrumental in structural elucidation. scienceasia.org
A typical HPLC method for related piperazine compounds might use a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. japsonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely available technique for the analysis of volatile and semi-volatile compounds. rsc.org It is well-suited for the analysis of many piperazine derivatives. rsc.orgscholars.directrsc.org
Qualitative Analysis : In GC-MS, the mass spectrometer provides the molecular weight of the analyte and a characteristic fragmentation pattern, which serves as a molecular fingerprint for identification. libretexts.org This makes it a powerful tool for the unambiguous identification of this compound.
Quantitative Analysis : For quantitative analysis, the peak area or height in the chromatogram is proportional to the amount of the analyte. libretexts.org Method validation for quantitative GC-MS analysis typically includes assessing linearity, limits of detection (LOD), and limits of quantification (LOQ). For some piperazine derivatives, GC-MS methods have demonstrated linearity over concentration ranges of 0-10 µg/mL with LODs as low as 0.002 µg/mL in certain matrices. scholars.direct Pre-column derivatization, for example with acetic anhydride, can be employed to improve the chromatographic properties and sensitivity for piperazine compounds. nih.gov
A common GC-MS method for piperazines involves a simple solvent extraction followed by analysis on a capillary column, such as a DB-5ms. rsc.orgscholars.direct
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. researchgate.net This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which leads to higher efficiency. researchgate.net
UHPLC systems, often coupled with mass spectrometry (UHPLC-MS), are particularly advantageous in high-throughput settings like drug metabolism and pharmacokinetic studies. lcms.czresearchgate.net The enhanced peak capacity and sensitivity of UHPLC are beneficial for resolving complex mixtures and detecting low-level analytes. researchgate.netnih.gov The transition from HPLC to UHPLC can significantly reduce analysis time and solvent consumption while providing superior separation quality. researchgate.net
Spectroscopic Techniques for Quantitative Analysis
Spectroscopic methods provide valuable information about the structure and concentration of this compound.
UV-Visible Spectrophotometry (following derivatization if needed)
UV-Visible spectrophotometry is a straightforward and cost-effective technique for the quantitative analysis of compounds that absorb light in the UV-visible region. eopcw.compageplace.de The absorption of UV light is due to electronic transitions within molecules containing chromophores. eopcw.com
For compounds like piperazine that lack a strong chromophore, direct UV-Vis analysis is challenging, especially at low concentrations. researchgate.netjocpr.com In such cases, derivatization is necessary to introduce a chromophoric group. researchgate.net A variety of derivatization reagents can be used to produce a colored or UV-absorbing product, allowing for subsequent spectrophotometric quantification. researchgate.net For instance, picrolonic acid has been used as a reagent to form a colored salt with piperazine, which can then be measured. researchgate.net
Nuclear Magnetic Resonance (NMR) for Purity and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules and is also a powerful tool for quantitative analysis and purity determination. nih.govrssl.comresearchgate.netbbhegdecollege.com
Structural Elucidation : 1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework of a molecule. nih.govscivisionpub.comscielo.br The chemical shifts, coupling constants, and signal multiplicities in a 1H NMR spectrum reveal the connectivity of protons, while the 13C NMR spectrum indicates the number and types of carbon atoms present. researchgate.net For this compound, the characteristic signals of the furan ring protons and the piperazine ring protons can be readily identified. For example, in a related compound, the 2-furoyl moiety showed distinct signals for its three protons at δ 7.46, 7.04, and 6.49 ppm. researchgate.net Two-dimensional NMR techniques, such as COSY and HMBC, can be used for unambiguous assignment of all proton and carbon signals in complex structures. scielo.br
Purity Determination : Quantitative NMR (qNMR) is an accurate method for determining the purity of a substance. rssl.com The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. rssl.com By integrating the signals of the analyte and a certified internal standard of known purity, the absolute purity of the analyte can be calculated without the need for a specific reference standard of the analyte itself. rssl.comnih.gov This makes qNMR particularly valuable for characterizing new chemical entities and for instances where certified reference materials are unavailable. rssl.com
Mass Spectrometry (MS/MS) for Metabolite Identification and Quantification
Tandem mass spectrometry (MS/MS) is a powerful and indispensable tool for the identification and quantification of drug metabolites in biological matrices. longdom.org Its high sensitivity and selectivity allow for the detection and structural elucidation of metabolites, even at low concentrations. longdom.orgnih.gov This technique is particularly valuable in drug metabolism and pharmacokinetics (DMPK) studies. longdom.org
The general workflow for metabolite analysis by MS/MS involves several key steps:
Sample Introduction and Ionization: The sample, often separated by liquid chromatography (LC), is introduced into the mass spectrometer. nih.gov Ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate ions from the analyte molecules. longdom.orgamericanpharmaceuticalreview.com
First Stage of Mass Analysis (MS1): The precursor ions, which are the molecular ions of the compound of interest, are selected in the first mass analyzer.
Collision-Induced Dissociation (CID): The selected precursor ions are fragmented by collision with an inert gas in a collision cell. This process breaks the molecule into characteristic product ions.
Second Stage of Mass Analysis (MS2): The resulting product ions are separated in the second mass analyzer and detected.
The fragmentation pattern obtained from the MS/MS spectrum provides a structural fingerprint of the molecule, which is instrumental in identifying unknown metabolites. longdom.orgamericanpharmaceuticalreview.com By comparing the fragmentation patterns of the parent drug and its metabolites, researchers can deduce the metabolic transformations that have occurred. longdom.org For instance, the fragmentation of a piperazine ring can lead to characteristic product ions that aid in structural assignment. americanpharmaceuticalreview.com
For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) are frequently employed. longdom.orgmdpi.com In these modes, the mass spectrometer is set to specifically monitor a transition from a precursor ion to a particular product ion. This highly selective detection method minimizes interference from the complex biological matrix, enabling accurate and precise quantification of the analyte. longdom.orgnih.gov The use of stable isotope-labeled internal standards is a common practice to further enhance the accuracy of quantification. longdom.org
A study on the analysis of tandospirone (B1205299) and its active metabolite, 1-(2-pyrimidinyl)piperazine, utilized LC-MS/MS for their simultaneous determination in rat plasma. nih.gov This method demonstrated high sensitivity and selectivity, allowing for the successful application to a pharmacokinetic study. nih.gov
Method Validation Protocols
Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. zamann-pharma.comijapbc.com It provides documented evidence that the method is reliable, reproducible, and accurate for the analysis of a specific analyte in a particular matrix. zamann-pharma.com The key parameters evaluated during method validation are outlined by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu
Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. zamann-pharma.comijapbc.com Linearity is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99. zamann-pharma.com For the assay of an active substance, the range is normally from 80 to 120 percent of the test concentration. europa.eu
Accuracy: Accuracy refers to the closeness of the test results to the true or accepted reference value. zamann-pharma.combiopharminternational.com It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is measured. zamann-pharma.com The mean value should be within 15% of the actual value, except at the lower limit of quantitation, where it should not deviate by more than 20%. biopharminternational.com
Precision: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. ijapbc.combiopharminternational.com It is usually evaluated at three levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. ijapbc.com
Intermediate precision: The precision within a laboratory, but on different days, with different analysts, or with different equipment. ijapbc.com
Reproducibility: The precision between different laboratories. ijapbc.com The precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV), which should not exceed 15% (20% at the LLOQ). biopharminternational.com
Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. zamann-pharma.combiopharminternational.com
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu
Ruggedness: Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days.
A validation study for a method to determine piperazine in an active pharmaceutical ingredient reported successful validation for linearity, accuracy, precision, robustness, and ruggedness in the range of about 30 to 350 ppm. jocpr.com
Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. biopharminternational.comnih.gov It is often determined based on the signal-to-noise ratio, typically 3:1. zamann-pharma.com
Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.goveflm.eu It is commonly established at a signal-to-noise ratio of 10:1. zamann-pharma.com The LOQ is the lowest concentration on the calibration curve and must meet the acceptance criteria for accuracy and precision. biopharminternational.comnih.gov
For a sensitive method determining piperazine in vortioxetine (B1682262) hydrobromide, the LOD and LOQ were found to be 0.1175 ng/mL and 0.3525 ng/mL, respectively. nih.gov
Table 1: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99. zamann-pharma.com |
| Accuracy | The closeness of the measured value to the true value. | Mean value within ±15% of the nominal value (±20% at LOQ). biopharminternational.com |
| Precision | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15% (≤ 20% at LOQ). biopharminternational.com |
| Specificity | The ability to measure the analyte in the presence of other components. | No significant interference at the retention time of the analyte. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations. europa.eu |
| LOD | The lowest concentration of analyte that can be detected. | Signal-to-Noise ratio of 3:1. zamann-pharma.com |
| LOQ | The lowest concentration of analyte that can be quantified with acceptable accuracy and precision. | Signal-to-Noise ratio of 10:1. zamann-pharma.com |
Sample Preparation Strategies in Biological Matrices
The analysis of compounds in biological matrices such as blood, plasma, urine, and tissue presents a significant challenge due to the complexity of these samples. ijpsjournal.comtiaft.org Sample preparation is a crucial step to remove interfering substances, concentrate the analyte, and make it compatible with the analytical instrument. ijpsjournal.com
Solvent Extraction (Liquid-Liquid Extraction - LLE): LLE is a classic technique that separates analytes from a sample based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. ijpsjournal.comua.pt The choice of solvent is critical and depends on the polarity and solubility of the analyte. mdpi.com For basic compounds like piperazine derivatives, the pH of the aqueous phase is often adjusted to ensure the analyte is in its non-ionized, more organic-soluble form. mdpi.comresearchgate.net
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that has become widely used. ijpsjournal.comtiaft.org It involves passing the sample through a solid sorbent material packed in a cartridge. ua.pt The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. tiaft.org A patent for the extraction of piperazine residues from tissues describes a method using an accelerated solvent extractor followed by SPE for purification. google.com Online SPE can also be integrated with LC-MS/MS systems to automate the sample preparation process. nih.gov
Protein Precipitation (PP): For plasma or serum samples, protein precipitation is a common first step to remove the high abundance of proteins that can interfere with the analysis. ijpsjournal.com This is often achieved by adding an organic solvent like acetonitrile or an acid. ijpsjournal.commdpi.com
Table 2: Common Extraction and Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquids. ijpsjournal.com | Inexpensive, fast for certain samples. tiaft.org | Can be labor-intensive, may use large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted. tiaft.org | High selectivity, high recovery, easily automated. ua.pt | Can be more expensive than LLE. |
| Protein Precipitation (PP) | Removal of proteins by precipitation with a solvent or acid. ijpsjournal.com | Simple, fast, and inexpensive. ijpsjournal.com | Less clean extracts compared to SPE, may lead to ion suppression in MS. mdpi.com |
Derivatization is a chemical modification of the analyte to produce a new compound that has properties more suitable for the analytical method being used. jocpr.com For compounds that lack a strong chromophore or are not easily ionized, derivatization can significantly enhance their detectability. researchgate.net
For piperazine and its derivatives, which may not have strong UV absorbance, derivatization is often employed, especially for analysis by HPLC-UV or gas chromatography (GC). jocpr.comresearchgate.net Common derivatizing agents for amines like piperazine include:
Dansyl chloride (DNS-Cl): Reacts with primary and secondary amines to form highly fluorescent derivatives that can be detected at low levels by fluorescence or mass spectrometry. nih.govresearchgate.net
4-Chloro-7-nitrobenzofuran (NBD-Cl): Forms a stable, UV-active derivative with piperazine, allowing for its detection by HPLC-UV. jocpr.comresearchgate.net
Acetic anhydride: Used for pre-column derivatization in GC-MS/MS analysis of piperazine residues. google.com
The choice of derivatization reagent depends on the analytical technique and the desired sensitivity. researchgate.net A study developing a sensitive method for piperazine determination in vortioxetine hydrobromide utilized pre-column derivatization with dansyl chloride followed by LC-MS analysis. nih.gov
Medicinal Chemistry and Drug Discovery Applications
Rational Drug Design Strategies
Rational drug design leverages structural information of biological targets and ligands to create more specific and potent drugs. The 1-(2-furylmethyl)piperazine scaffold is employed in several of these modern design strategies.
Target-based drug design (SBDD) relies on the known three-dimensional structure of a biological target, such as a protein or enzyme, to design or identify molecules that can bind to it and modulate its function. gardp.org This approach often involves computationally screening virtual libraries of compounds to predict their binding affinity and pose within the target's active site, a process known as molecular docking. gardp.org
Derivatives of this compound are frequently investigated within this framework. For instance, compounds like (3,5-dimethoxyphenyl)[4-(2-furylmethyl)piperazino]methanone (B5726851) are used in studies to explore interactions with specific biological macromolecules and pathways. evitachem.com A prominent example of a target-based approach involving a similar piperazine (B1678402) scaffold was the discovery of selective ligands for the α2δ-1 subunit of voltage-gated calcium channels (VGCC), a target for treating neuropathic pain. nih.gov In this study, a high-throughput screening campaign identified a piperazinyl-containing compound as a starting point. Subsequent design and synthesis were guided by the goal of optimizing interaction with this specific target, leading to highly potent and selective inhibitors. nih.gov Similarly, RNA-binding proteins (RBPs), which are often dysregulated in cancers, represent another class of targets for which piperazine-containing chemical probes are being developed to facilitate targeted inhibition. ccia.org.au
When the three-dimensional structure of a biological target is unknown, ligand-based drug design becomes a crucial strategy. This approach uses the structure of known active ligands to develop new molecules with similar or improved properties. The underlying principle is that molecules with similar structures are likely to exhibit similar biological activities.
Fragment-based drug discovery (FBDD), or fragment-based lead discovery (FBLD), is an approach that begins by screening libraries of small, low-molecular-weight compounds, known as fragments (typically <300 Da), to identify those that bind weakly to a biological target. wikipedia.orgopenaccessjournals.com These initial fragment hits are then optimized and "grown" or linked together to produce a more potent lead compound with high ligand efficiency. wikipedia.orgsygnaturediscovery.com This method offers a higher hit rate and allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. nih.gov
The this compound moiety itself, with a molecular weight of approximately 166 g/mol , is well-suited to be considered a molecular fragment. uni.lu The development of more complex molecules that incorporate this core structure exemplifies the principles of FBDD. For instance, the synthesis of compounds like N-cyclohexyl-4-(2-furylmethyl)-1-piperazinecarboxamide and 4-(2,4-dichlorobenzyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide demonstrates how the initial furylmethylpiperazine fragment can be elaborated upon. ontosight.aiontosight.ai This "fragment growing" strategy aims to extend the molecule into adjacent binding pockets on the target protein, thereby increasing affinity and developing selectivity. sygnaturediscovery.com
Lead Compound Identification and Optimization
The journey from an initial "hit" to a clinical candidate involves rigorous processes of identification and chemical modification to enhance desired therapeutic properties while minimizing undesirable ones.
High-throughput screening (HTS) is an automated method used in the early stages of drug discovery to test thousands or even millions of compounds against a specific biological target. upmbiomedicals.com This process allows for the rapid identification of "hits"—compounds that exhibit activity at the target of interest. upmbiomedicals.com These hits then serve as the starting points for further refinement in the hit-to-lead process.
Compound libraries screened in HTS campaigns often contain a diverse range of chemical scaffolds, including piperazine derivatives. A clear example of this process led to the identification of novel pain therapeutics. nih.gov An HTS campaign screening approximately 80,000 compounds identified a micromolar piperazinyl derivative as a hit for the Cavα2δ-1 subunit of voltage-gated calcium channels. nih.gov While the initial hit was different, this discovery initiated a drug development program focused on the piperazine scaffold, demonstrating how HTS can pinpoint promising structures for a given target. Further research into compounds such as N-cyclohexyl-4-(2-furylmethyl)-1-piperazinecarboxamide may also involve HTS assays to identify their potential biological targets. ontosight.ai
Once a lead compound is identified, the lead optimization phase begins. This critical process involves medicinal chemists synthesizing and testing a series of analogues to improve the compound's potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). upmbiomedicals.comscienceopen.com The goal is to develop a candidate drug with the best possible balance of these characteristics. upmbiomedicals.com
The development of selective Cavα2δ-1 ligands provides an excellent case study in lead optimization. nih.gov Starting from the initial micromolar HTS hit, researchers systematically modified different parts of the molecule. This structure-activity relationship (SAR) study explored substitutions on the piperazine ring and the central scaffold, leading to derivatives with single-digit nanomolar affinities—a significant improvement in potency. This process ultimately yielded a lead compound, 16RR , with high affinity for the target and excellent selectivity over the related Cavα2δ-2 subunit, which is believed to be associated with undesirable side effects. nih.gov
| Compound | Description | Ki for Cavα2δ-1 (nM) | Selectivity vs. Cavα2δ-2 |
| HTS Hit 2 | Initial hit from high-throughput screening. | 1810 ± 82 | - |
| 11xRR | Optimized derivative with methylpiperazine modification. | 5.3 ± 1.2 | >1000-fold |
| 16RR | Final lead compound with modified central scaffold to reduce lipophilicity. | 3.5 ± 0.6 | >1000-fold |
This table illustrates the lead optimization process for Cavα2δ-1 ligands, showing the progression from an initial micromolar hit to a highly potent and selective lead compound. Data sourced from nih.gov.
Another example is the development of novel urease inhibitors, where Helicobacter pylori urease is a key target for treating gastric ulcers. frontiersin.org Researchers synthesized a series of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives. The parent compound 3 showed an IC₅₀ value of 3.90 µM. Through structural modifications, they developed derivative 5b , which exhibited a significantly improved IC₅₀ of 2.0 µM, demonstrating enhanced efficacy. frontiersin.org
| Compound | Description | Urease Inhibition IC₅₀ (µM) |
| Thiourea (B124793) | Standard inhibitor. | 23.2 ± 11.0 |
| Compound 3 | Parent 1-(3-nitropyridin-2-yl)piperazine. | 3.90 ± 1.91 |
| Compound 5b | Optimized derivative of compound 3. | 2.0 ± 0.73 |
| Compound 7e | Optimized derivative of compound 3. | 2.24 ± 1.63 |
This table shows the lead optimization of piperazine-based urease inhibitors, highlighting the improvement in inhibitory concentration (IC₅₀) compared to the parent compound and the standard. Data sourced from frontiersin.org.
These examples underscore how the systematic modification of lead compounds containing the piperazine scaffold, including those related to this compound, is a powerful strategy for enhancing efficacy and selectivity in modern drug discovery. upmbiomedicals.comscienceopen.com
Development of Analogue Series with Improved Pharmacological Profiles
The development of analogues of this compound is a crucial step in optimizing its pharmacological profile. This involves the systematic design of new derivatives and a thorough exploration of their structure-activity relationships.
The design of novel piperazine derivatives often begins with a lead compound, which is then systematically modified to improve properties like potency, selectivity, and metabolic stability. nih.gov For instance, in the development of γ-secretase modulators for Alzheimer's disease, a lead piperazine compound was modified by replacing an imidazolylphenyl moiety with an oxazolylphenyl moiety and optimizing a urea (B33335) group, which significantly improved microsomal stability while maintaining activity. nih.gov
The piperazine ring itself is a versatile scaffold for modification. Its two nitrogen atoms allow for the introduction of various substituents to explore chemical space and modulate biological activity. tandfonline.com For example, novel ferrostatin-1 (Fer-1) derivatives incorporating a 1,4-diformyl-piperazine structure have been synthesized as ferroptosis inhibitors, demonstrating improved solubility and plasma stability compared to the parent compound. nih.gov
In the context of this compound, novel derivatives can be designed by modifying the furan (B31954) ring, the piperazine core, or by adding different substituents to the second nitrogen of the piperazine. For example, a series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives were synthesized to explore their potential as antidepressant and antianxiety agents. researchgate.net
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For piperazine derivatives, SAR studies can reveal critical insights. For example, in a series of (phenylsulfonyl)piperazine inhibitors of the Aedes aegypti Kir1 channel, moving from a 2-furylmethyl derivative to a 3-furyl derivative regained some activity, indicating the importance of the substituent's position on the furan ring. chemrxiv.org
SAR studies on arylpiperazine derivatives have shown that the nature and position of substituents on the aryl ring can significantly impact cytotoxic activity and receptor antagonism. mdpi.com For instance, in one series, ortho-substituted phenyl derivatives displayed stronger cytotoxic activities against LNCaP cells. mdpi.com
The exploration of SAR is not limited to the substituents. The piperazine ring itself can be part of the SAR investigation. Replacing a piperazine ring with other cyclic amines, such as morpholine (B109124) or pyrrolidine, has been shown in some cases to dramatically decrease antiproliferative activity, highlighting the importance of the piperazine core for biological effect. tandfonline.comnih.gov
The following table summarizes the impact of structural modifications on the activity of certain piperazine derivatives.
| Compound Series | Structural Modification | Impact on Activity | Reference(s) |
| (Phenylsulfonyl)piperazines | 2-furylmethyl vs. 3-furylmethyl | 3-furyl regained some activity against AeKir channel | chemrxiv.org |
| Arylpiperazines | Ortho-substitution on phenyl ring | Increased cytotoxic activity against LNCaP cells | mdpi.com |
| Piperazine-linked bisbenzamidines | Straight vs. branched alkyl chains | Branched chains reduced toxicity | nih.gov |
| Chromen-4-one derivatives | Piperazine vs. morpholine/pyrrolidine | Piperazine essential for potent inhibitory activity | tandfonline.comnih.gov |
This table is for illustrative purposes and represents findings from different series of piperazine derivatives.
Preclinical Research Directions
Preclinical research for derivatives of this compound involves assessing their efficacy in relevant disease models and establishing a correlation between in vitro and in vivo data to predict clinical outcomes.
The therapeutic potential of novel this compound analogues must be evaluated in appropriate preclinical disease models. For instance, piperazine derivatives have been assessed in a wide range of models, including:
Oncology: Mouse models of acute myeloid leukemia (AML) have been used to demonstrate the in vivo antitumor activity of piperazine-containing compounds. tandfonline.comnih.gov
Infectious Diseases: An immunosuppressed mouse model of Pneumocystis pneumonia has been employed to evaluate the in vivo efficacy of piperazine-linked bisbenzamidines. nih.govnih.gov Similarly, a mouse model of acute T. cruzi infection was used to test piperazine analogues of fenarimol. murdoch.edu.au
Neurological Disorders: The antidepressant and antianxiety activities of novel piperazine derivatives have been investigated using the Porsolt's behavioral despair (forced swimming) test and the plus-maze method in mice. researchgate.net
Inflammatory and Allergic Conditions: The antianaphylactic and antibronchospastic activities of 1-(2-pyridinyl)piperazine derivatives were tested in rat models of passive cutaneous anaphylaxis and guinea pig models of histamine-induced bronchospasm. nih.gov
The choice of disease model is critical and should accurately reflect the human condition to provide meaningful data on the compound's potential efficacy.
A significant challenge in drug development is ensuring that promising in vitro activity translates to in vivo efficacy. researchgate.net For piperazine derivatives, a strong correlation between in vitro and in vivo data has been observed in some cases. For example, in a study of bisbenzamidine derivatives against Pneumocystis pneumonia, compounds with high in vitro activity generally showed significant in vivo efficacy. nih.govnih.gov
However, the in vitro/in vivo correlation is not always straightforward. researchgate.net Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) can significantly impact a compound's in vivo performance. For instance, some piperazine derivatives with potent in vitro antifungal activity failed to show in vivo efficacy in a systemic fungal infection model, potentially due to poor pharmacokinetic profiles. derpharmachemica.com
The table below illustrates examples of in vitro to in vivo translation for different piperazine derivatives.
| Compound Series | In Vitro Activity | In Vivo Model | In Vivo Outcome | Correlation | Reference(s) |
| Piperazine-linked bisbenzamidines | High activity against P. carinii | Mouse model of Pneumocystis pneumonia | Marked reduction in infection | Good | nih.govnih.gov |
| Antifungal Piperazine Derivatives | Potent in vitro activity | Systemic fungal infection model | Failed to show efficacy | Poor | derpharmachemica.com |
| Piperazine-containing artemisinin (B1665778) derivatives | Active against HepG2 cells | - | Showed significant antitumor activity in mouse AML models | - | nih.gov |
This table provides examples and does not represent all piperazine derivatives.
Successfully bridging the gap between in vitro and in vivo data requires a comprehensive understanding of a compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Potential Therapeutic Applications in Diverse Disease Areas
The unique structural combination of the furan ring and the piperazine nucleus in this compound has made it and its derivatives subjects of research for a wide range of pharmacological activities. ontosight.aiijrrjournal.com These include potential treatments for neuropsychiatric disorders, infectious diseases, cancer, and inflammatory conditions. The piperazine moiety often enhances physicochemical and pharmacokinetic properties, while the furan ring contributes to the molecule's interaction with various biological targets. ijbpas.comvulcanchem.com
Piperazine derivatives have a well-established history in the treatment of neuropsychiatric disorders, acting on various neurotransmitter systems. ijrrjournal.comnih.govresearchgate.net The incorporation of the furylmethyl group into the piperazine structure has been explored for its potential to modulate these activities, particularly in the context of antipsychotic and antidepressant effects. ontosight.aiontosight.ai
Derivatives of this compound are being investigated for their antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, a key mechanism for many antipsychotic drugs. google.comgoogle.com The combination of potent dopamine D2 receptor antagonism with 5-HT2 receptor antagonism is a desirable profile for treating schizophrenia. google.com Furthermore, some piperazine derivatives show agonist activity at the 5-HT1A receptor, which may contribute to anxiolytic and antidepressant effects. researchgate.netgoogle.com Research has also pointed towards the potential of piperazine derivatives in managing cognitive disorders like Alzheimer's disease through mechanisms such as serotonin 6 (5-HT6) receptor antagonism. evitachem.com
Table 1: Investigational this compound Derivatives in Neuropsychiatric Research
| Derivative Class | Target Receptor(s) | Potential Application | Reference(s) |
| Arylpiperazine derivatives | Dopamine D2, Serotonin 5-HT1A, 5-HT2A | Antipsychotic, Antidepressant | google.com, google.com |
| Phenylpiperazine derivatives | Serotonergic system, GABAergic pathways | Anxiolytic, Antidepressant | researchgate.net |
| Benzisothiazolyl-piperazine derivatives | Dopamine and Serotonin receptors | Antipsychotic | nih.gov |
| Indole-piperazine derivatives | Serotonin 6 (5-HT6) receptor | Cognitive Disorders (e.g., Alzheimer's) | evitachem.com |
The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. researchgate.net Piperazine derivatives, including those containing a furan moiety, have demonstrated promising activity against a range of infectious agents. derpharmachemica.comnih.govontosight.ai
Specifically, derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal properties. ijbpas.com For instance, certain nitrofuranyl piperazine compounds have shown potent activity against Mycobacterium abscessus, a challenging non-tuberculous mycobacterium. nih.gov One such derivative, HC2210, was found to be more potent than the conventional antibiotic amikacin (B45834) and exhibited synergistic effects with other antimicrobials. nih.gov Additionally, the conjugation of a furan-piperazine moiety with quinolones has resulted in hybrids with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Derivative/Hybrid | Target Organism(s) | Key Finding(s) | Reference(s) |
| HC2210 (1-[(5-nitro-2-furyl)methyl]-4-(4-nitrophenyl)piperazine oxalate) | Mycobacterium abscessus | ~5-fold more potent than amikacin; synergistic with bedaquiline, clarithromycin, and meropenem. | nih.gov |
| 7-Piperazinyl-quinolones with a 2-(furan-3-yl)ethyl moiety | Gram-positive and Gram-negative bacteria | Significant antibacterial activity, tunable by modifying the ethyl spacer and quinolone side chain. | nih.gov, researchgate.net |
| Norfloxacin derivatives with a 1-(furan-2-carbonyl)-piperazin-1-yl moiety | Xanthomonas oryzae | Superior antibacterial activity compared to norfloxacin. | ijbpas.com |
The piperazine scaffold is present in numerous approved anticancer drugs, highlighting its importance in oncology research. researchgate.net Arylpiperazine derivatives, in particular, have been a focus of investigation for their cytotoxic effects against various cancer cell lines. mdpi.com The incorporation of a furylmethyl group can contribute to the antiproliferative properties of these compounds. researchgate.netmdpi.com
Research has shown that hybrids of furan, piperazine, and other pharmacologically active molecules can lead to potent anticancer agents. For example, rhein–piperazine–furanone hybrids have been designed and synthesized, with some showing selective cytotoxicity against human lung cancer cells. nih.gov One such hybrid, 5e, demonstrated an IC50 value of 4.35 µM against H460 lung cancer cells. nih.gov Similarly, artemisinin-piperazine-furan ether hybrids have exhibited pronounced growth-inhibiting action on hepatocarcinoma cell lines, with one derivative showing an IC50 of 0.26 µM. researchgate.net Other studies have identified piperazine-containing compounds that induce apoptosis in cancer cells by inhibiting multiple signaling pathways. nih.gov
Table 3: Cytotoxic Activity of this compound-related Hybrids in Cancer Cell Lines
| Hybrid Compound Class | Cancer Cell Line(s) | Reported Activity (IC50) | Reference(s) |
| Rhein–piperazine–furanone hybrid (5e) | H460 (Human Lung Cancer) | 4.35 µM | nih.gov |
| Artemisinin-piperazine-furan ether hybrid (5a) | SMMC-7721 (Human Hepatocarcinoma) | 0.26 µM | researchgate.net |
| Piperazine-containing compound (C505) | K562 (Leukemia), HeLa (Cervical), AGS (Gastric) | < 0.16 µM (GI50) | nih.gov |
| Quinoxalinyl–piperazine derivative (30) | Breast, Skin, Pancreas, Cervix | Broad antiproliferative activity | mdpi.com |
Piperazine derivatives have been investigated for their anti-inflammatory properties, often linked to their ability to antagonize histamine (B1213489) and serotonin receptors. ijbpas.comontosight.ai The furan-piperazine scaffold has also been explored in this context. ontosight.aiontosight.ai
Studies on piperazine-substituted indole (B1671886) derivatives have revealed significant anti-inflammatory and antioxidant activities. jrespharm.com For instance, some of these compounds were found to be more active than acetylsalicylic acid (ASA) in in vitro anti-inflammatory assays. jrespharm.com Flavone derivatives incorporating a piperazine moiety have also shown promising anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov While direct studies on the anti-inflammatory properties of the parent this compound are limited, the activities of its more complex derivatives suggest that this scaffold is a promising starting point for developing new anti-inflammatory agents. nih.govnih.govnih.gov
Table 4: Anti-inflammatory Activity of Piperazine Derivatives with Furan or Related Moieties
| Derivative Class | Mechanism/Assay | Key Finding(s) | Reference(s) |
| Piperazine substituted indoles | In vitro anti-inflammatory assays | Some compounds showed 2- to 4.3-fold more activity than acetylsalicylic acid (ASA). | jrespharm.com |
| Flavone-piperazine derivatives | Inhibition of TNF-α and IL-6 | Up to 87% TNF-α and 93% IL-6 inhibition at 10 µM. | nih.gov |
| 1-(2-pyridinyl)piperazine derivatives | Mast cell stabilization, anti-bronchospastic | Demonstrated significant activity in antianaphylactic and bronchoconstriction tests. | nih.gov |
Future Perspectives in Translational Research
The diverse biological activities demonstrated by derivatives of this compound in preclinical studies present a compelling case for their future translational research. nih.gov The journey from a promising laboratory compound to a clinically approved therapeutic is long and complex, but the versatility of this scaffold offers multiple avenues for development.
Future efforts will likely focus on optimizing the lead compounds identified in the areas of neuropsychiatry, infectious diseases, oncology, and inflammation. This will involve comprehensive structure-activity relationship (SAR) studies to enhance potency and selectivity while minimizing potential off-target effects. researchgate.net For instance, in oncology, the promising cytotoxicity of furan-piperazine hybrids against specific cancer cell lines warrants further investigation in animal models to assess in vivo efficacy and tolerability. researchgate.netnih.gov
In the realm of infectious diseases, the activity of nitrofuranyl piperazines against multidrug-resistant mycobacteria is particularly noteworthy. nih.gov Translational research in this area would involve advancing these compounds into preclinical models of infection to determine their pharmacokinetic profiles and therapeutic potential.
For neuropsychiatric applications, the ability to fine-tune the activity of these derivatives on various dopamine and serotonin receptors could lead to the development of novel antipsychotics or antidepressants with improved side-effect profiles. nih.govgoogle.com
A key challenge in translational research is bridging the gap between preclinical findings and clinical success. nih.govnih.gov For this compound derivatives, this will require a multidisciplinary approach, integrating medicinal chemistry, pharmacology, and toxicology to select the most promising candidates for clinical trials. The development of targeted drug delivery systems, such as nanocrystals, could also be explored to improve the bioavailability and efficacy of poorly soluble derivatives. nih.gov Ultimately, the rich pharmacology associated with the this compound scaffold positions it as a valuable platform for the discovery of next-generation therapeutics. nih.gov
Q & A
Q. What are the common synthetic routes for 1-(2-Furylmethyl)piperazine, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Alkylation of Piperazine : React piperazine with 2-furylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Monitor progress via TLC (hexane:ethyl acetate = 2:1). Optimize stoichiometry (1:1.2 molar ratio of piperazine to alkylating agent) and reaction time (6–7 hours) to minimize byproducts .
- Solvent Selection : Polar aprotic solvents like DMF enhance reactivity, while dichloromethane aids in extraction. Post-reaction purification via silica gel chromatography (ethyl acetate:hexane = 1:8) improves purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positioning on the piperazine ring (e.g., furylmethyl group integration at δ 6.2–7.4 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns. Derivatization with reagents like 1-(2-pyridyl)piperazine enhances ionization efficiency in MALDI-MS .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Gradient elution (acetonitrile/water + 0.1% TFA) resolves closely related analogs .
Q. What are the key physicochemical properties (e.g., solubility, pKa) of this compound that influence its reactivity and bioactivity?
Methodological Answer:
- pKa Determination : Piperazine derivatives exhibit two pKa values (e.g., 1-(2-hydroxyethyl)piperazine: pKa₁ = 9.2, pKa₂ = 5.1 at 298 K). Use potentiometric titration with a glass electrode to measure dissociation constants .
- Solubility : Moderately soluble in polar solvents (e.g., DMSO, ethanol) but poorly in water. Solubility can be enhanced via salt formation (e.g., hydrochloride salts) .
| Property | Value/Technique | Reference |
|---|---|---|
| pKa (primary amine) | 9.2 ± 0.1 (298 K) | |
| LogP | ~1.8 (predicted via ChemDraw) | N/A |
| Melting Point | 278–279 °C (similar analogs) |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
Methodological Answer:
- Standardized Assays : Re-evaluate activities using uniform protocols (e.g., MIC assays for antimicrobial activity with fixed bacterial strains like S. aureus ATCC 25923) .
- Structural Confirmation : Ensure synthesized derivatives are characterized via X-ray crystallography to rule out isomerism or polymorphic effects .
- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify trends in substituent-activity relationships .
Q. What computational strategies (e.g., molecular docking, QSAR) are employed to predict the pharmacological potential of this compound analogs?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to target receptors (e.g., 5-HT₂C for CNS applications). Validate poses with MD simulations (NAMD/GROMACS) .
- QSAR Modeling : Develop models using descriptors like polar surface area and H-bond donors. Train datasets with reported IC₅₀ values against cancer cell lines (e.g., MCF-7) .
- ADMET Prediction : Employ SwissADME or admetSAR to forecast pharmacokinetic properties (e.g., BBB permeability) .
Q. What methodological advancements in analytical chemistry enhance the detection sensitivity of this compound in complex matrices?
Methodological Answer:
- Derivatization for MS : Couple carboxyl groups with 1-(2-pyridyl)piperazine using EDC/HOAt, improving MALDI-MS signal intensity by 5–10× .
- Microextraction Techniques : Solid-phase microextraction (SPME) with polar sorbents (e.g., PDMS/DVB) concentrates analytes from biological fluids prior to GC-MS .
- Chiral Separation : Use Chiralpak® columns (amylose-based) with hexane:isopropanol gradients to resolve enantiomers for pharmacokinetic studies .
Data Contradiction Analysis Example
Issue : Conflicting reports on anticancer activity of this compound analogs.
Resolution Strategy :
Replicate Experiments : Test compounds under identical cell culture conditions (e.g., RPMI-1640 media, 5% CO₂).
Control for Purity : Validate compound purity via HPLC (>98%) to exclude impurity-driven cytotoxicity .
Pathway-Specific Assays : Use Western blotting to quantify apoptosis markers (e.g., caspase-3) instead of relying solely on MTT assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
